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  • Product: 5-Fluorobenzofuran-7-carboxylic acid
  • CAS: 1388021-03-1

Core Science & Biosynthesis

Foundational

5-Fluorobenzofuran-7-carboxylic acid molecular weight and formula

Technical Whitepaper: 5-Fluorobenzofuran-7-carboxylic Acid – Physicochemical Profiling, Synthetic Workflows, and Applications in 5-HT4 Receptor Agonist Development Executive Summary In modern medicinal chemistry, the ben...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 5-Fluorobenzofuran-7-carboxylic Acid – Physicochemical Profiling, Synthetic Workflows, and Applications in 5-HT4 Receptor Agonist Development

Executive Summary

In modern medicinal chemistry, the benzofuran scaffold serves as a privileged pharmacophore, frequently utilized in the design of selective receptor agonists and enzyme inhibitors. Specifically, 5-Fluorobenzofuran-7-carboxylic acid has emerged as a critical advanced intermediate. The strategic incorporation of a fluorine atom at the C5 position of the benzofuran ring is a classic bioisosteric maneuver designed to block cytochrome P450-mediated aromatic oxidation, thereby enhancing the metabolic stability and pharmacokinetic (PK) profile of the downstream active pharmaceutical ingredient (API).

This whitepaper provides an in-depth technical analysis of 5-Fluorobenzofuran-7-carboxylic acid, detailing its precise physicochemical properties, the mechanistic rationale for its use in drug design, and a self-validating synthetic protocol for its preparation and analytical verification.

Physicochemical Profiling & Structural Data

Accurate molecular characterization is the foundational step in any drug development pipeline. The quantitative data for 5-Fluorobenzofuran-7-carboxylic acid is summarized in Table 1, derived from authoritative chemical databases[1][2][3].

Table 1: Physicochemical and Structural Properties

ParameterValueScientific Rationale / Significance
IUPAC Name 5-Fluoro-1-benzofuran-7-carboxylic acidStandardized nomenclature defining the heterocyclic core and substituents.
CAS Registry Number 1388021-03-1Unique identifier for supply chain and patent verification[2].
Molecular Formula C₉H₅FO₃Dictates the exact stoichiometric requirements for downstream coupling.
Molecular Weight 180.13 g/mol Bulk molecular weight used for standard molarity calculations[1].
Monoisotopic Mass 180.02228 DaCritical for high-resolution mass spectrometry (HRMS) validation[3].
SMILES String C1=COC2=C(C=C(C=C21)F)C(=O)OEnables in silico molecular docking and predictive ADMET modeling.
InChIKey WSJRATHUSPTLAI-UHFFFAOYSA-NEnsures exact structural matching across disparate chemical databases[2].
Predicted CCS ([M-H]⁻) 133.7 ŲCollision Cross Section value aids in ion mobility-mass spectrometry (IM-MS)[3].

Mechanistic Role in Drug Design: The 5-HT4 Agonist Paradigm

5-Fluorobenzofuran-7-carboxylic acid is predominantly utilized as a precursor for synthesizing highly selective 5-hydroxytryptamine 4 (5-HT4) receptor agonists, such as next-generation prucalopride analogs[4]. The structural logic is twofold:

  • The Carboxylic Acid Anchor: The C7-carboxylic acid serves as the primary synthetic handle. It undergoes amide coupling (typically via EDCI/HOBt activation) with complex piperidine or tropane derivatives. This resulting amide bond is critical for hydrogen-bonding interactions within the binding pocket of the 5-HT4 receptor.

  • C5-Fluorine Bioisosterism: Unsubstituted benzofurans are highly susceptible to oxidative metabolism at the electron-rich C5 position. By substituting a hydrogen atom (Van der Waals radius ~1.20 Å) with a fluorine atom (radius ~1.47 Å), chemists achieve a minimal steric penalty while dramatically increasing the oxidation potential of the ring. The highly electronegative C-F bond resists CYP450 insertion, effectively extending the biological half-life of the drug.

DrugDesignLogic A 5-Fluorobenzofuran-7- carboxylic acid B Amide Coupling (EDCI/HOBt) A->B Piperidine amine D C-F Bond: Metabolic Stability A->D Bioisosterism C 5-HT4 Receptor Agonist (API) B->C Target Scaffold D->C Enhanced Half-life

Caption: Logical framework integrating the fluorinated intermediate into 5-HT4 agonist drug development.

De Novo Synthesis Protocol

The synthesis of benzofuran-7-carboxylic acid derivatives often relies on transition-metal catalyzed cross-coupling followed by cyclization[5]. The following protocol details the synthesis of 5-fluorobenzofuran-7-carboxylic acid from a substituted salicylic acid precursor, engineered for high yield and self-validation at each step[4].

Phase 1: Regioselective Halogenation

Causality: To build the furan ring, an alkyne must be inserted ortho to the phenolic hydroxyl group. We first install an iodine atom to serve as the leaving group for the subsequent Sonogashira coupling.

  • Dissolve the starting material (e.g., ethyl 5-fluoro-2-hydroxybenzoate) in 1,2-dichloroethane (DCE).

  • Add N-iodosuccinimide (NIS) (1.1 equivalents) under continuous stirring.

  • Heat the reaction to 80°C. Validation: Monitor via TLC (Hexane:EtOAc 4:1) until the starting material is completely consumed (typically 4 hours).

  • Cool to room temperature, wash with aqueous sodium thiosulfate to quench unreacted iodine, and remove the solvent under reduced pressure.

Phase 2: Sonogashira Coupling with Trialkylsilylacetylene

Causality: Triethylsilylacetylene is chosen over terminal alkynes because the bulky silyl group prevents unwanted homocoupling (Glaser coupling) and directs the regioselectivity of the subsequent ring closure.

  • Dissolve the iodinated intermediate in anhydrous triethylamine and tetrahydrofuran (THF).

  • Degas the solution with N₂ for 15 minutes to prevent catalyst poisoning.

  • Add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylsilylacetylene (1.2 equivalents).

  • Stir at 60°C for 6 hours. Validation: LC-MS should indicate the mass shift corresponding to the displacement of Iodine by the silylalkyne.

Phase 3: Base-Mediated Cyclization and Hydrolysis

Causality: A strong aqueous base performs two functions simultaneously: it removes the silyl protecting group to allow intramolecular cyclization into the benzofuran core, and it hydrolyzes the ethyl ester into the target carboxylic acid[4].

  • Suspend the coupled intermediate in a 1:1 mixture of 1,4-dioxane and water.

  • Add Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) (10 equivalents).

  • Heat to 70°C for 8 hours. The bulky silyl group will cleave, and the phenoxide ion will attack the alkyne, forming the furan ring.

  • Cool the mixture to room temperature and extract with methyl tert-butyl ether (MTBE) to remove organic impurities. The target molecule remains in the aqueous layer as a highly soluble carboxylate salt.

Phase 4: Acidification and Precipitation (Self-Purification)

Causality: The pKa of 5-fluorobenzofuran-7-carboxylic acid is approximately 3.5. By strictly controlling the pH drop, the compound transitions from a soluble salt to an insoluble neutral acid, driving crystallization and leaving water-soluble impurities behind.

  • Slowly add 5N Hydrochloric acid (HCl) to the aqueous phase under vigorous stirring until the pH reaches exactly 3.0–4.0[4].

  • A dense white precipitate will form immediately.

  • Filter the solid, wash with cold water, and dry under vacuum at 45°C to yield the pure 5-Fluorobenzofuran-7-carboxylic acid.

SyntheticWorkflow N1 Substituted Salicylate N2 Iodination (NIS, 80°C) N1->N2 Step 1 N3 Alkyne Coupling (Pd/Cu catalysis) N2->N3 Step 2 N4 Cyclization & Hydrolysis (Base) N3->N4 Step 3 N5 5-Fluorobenzofuran-7- carboxylic acid N4->N5 Step 4 (pH 3-4)

Caption: Synthetic workflow for 5-fluorobenzofuran-7-carboxylic acid via alkyne coupling and cyclization.

Analytical Validation Workflows

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be met:

  • LC-MS (ESI-): The sample must exhibit a dominant peak at m/z 179.01[M-H]⁻, confirming the monoisotopic mass of the deprotonated acid[3].

  • ¹H NMR (400 MHz, DMSO-d6): The spectrum must show the characteristic furan protons. Look for a doublet at ~δ 7.1 ppm (furan C3-H) and a doublet at ~δ 8.1 ppm (furan C2-H). The aromatic protons on the benzene ring will show distinct coupling with the C5-fluorine atom (²J_HF and ³J_HF coupling constants), and a broad singlet >12.0 ppm will confirm the presence of the carboxylic acid proton[4].

  • ¹⁹F NMR: A single distinct peak in the fluorine spectrum confirms the successful retention of the C5-fluoro substituent without defluorination during the harsh basic cyclization step.

References

  • PubChemLite (Université du Luxembourg). "1388021-03-1 (C9H5FO3) - Structural Information and Predicted CCS." uni.lu. Available at:[Link]

  • Google Patents. "CN110818661B - Preparation method of key intermediate 4-amino-5-halogenobenzofuran-7-carboxylic acid of 5-HT4 receptor agonist." patents.google.com.
  • ACS Omega. "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." pubs.acs.org. Available at: [Link]

Sources

Exploratory

5-Fluoro Substituted Benzofuran Scaffolds: A Technical Guide for Drug Discovery

Introduction: The Strategic Advantage of Fluorine in the Privileged Benzofuran Core In the landscape of medicinal chemistry, the benzofuran moiety stands as a "privileged scaffold," a core structure that consistently app...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorine in the Privileged Benzofuran Core

In the landscape of medicinal chemistry, the benzofuran moiety stands as a "privileged scaffold," a core structure that consistently appears in a multitude of biologically active compounds.[1][2] Its inherent planarity and ability to engage in various non-covalent interactions make it an ideal foundation for the design of novel therapeutics. The strategic incorporation of a fluorine atom, particularly at the 5-position of the benzofuran ring system, has emerged as a powerful tactic to enhance the pharmacological profile of these molecules. This in-depth guide will explore the synthesis, biological activities, and structure-activity relationships of 5-fluoro substituted benzofuran scaffolds, providing researchers and drug development professionals with a comprehensive understanding of their potential in modern drug discovery.

The introduction of fluorine into a drug candidate can profoundly influence its physicochemical and biological properties. The small van der Waals radius of fluorine allows it to act as a bioisostere of a hydrogen atom, minimizing steric hindrance. However, its high electronegativity imparts significant changes to the electronic environment of the molecule. This can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, enhanced binding affinity to target proteins through the formation of favorable electrostatic interactions, and altered pKa values of neighboring functional groups, which can in turn affect solubility and cell permeability.[3]

This guide will delve into the practical aspects of working with 5-fluoro substituted benzofurans, from their synthesis to their biological evaluation, and will provide insights into the rationale behind their design.

Synthetic Strategies for 5-Fluoro Benzofuran Scaffolds

The construction of the 5-fluoro benzofuran core can be achieved through several synthetic routes, primarily involving the formation of the furan ring onto a pre-fluorinated benzene derivative. A common and effective starting material is 4-fluorophenol.

Classical Approach: Perkin Rearrangement

One of the foundational methods for benzofuran synthesis is the Perkin rearrangement. While not always the most direct route for 5-fluoro derivatives, it provides a basis for understanding the core cyclization chemistry.

Modern Methodologies: Intramolecular Cyclization

More contemporary and versatile methods often involve the intramolecular cyclization of a suitably substituted 4-fluorophenol derivative. A general and effective strategy is the reaction of 4-fluorophenol with an α-halo ketone followed by acid-catalyzed cyclodehydration.

A more recent and efficient approach involves the palladium-catalyzed intramolecular cyclization of 2-alkynylphenols. This method offers good functional group tolerance and often proceeds under mild reaction conditions.[4]

cluster_0 General Synthesis of 5-Fluorobenzofuran A 4-Fluorophenol B Intermediate A->B Reaction with α-halo ketone or alkyne derivative C 5-Fluorobenzofuran Scaffold B->C Intramolecular Cyclization

Caption: General workflow for the synthesis of 5-fluoro benzofuran scaffolds.

Pharmacological Activities and Therapeutic Potential

The introduction of a fluorine atom at the 5-position of the benzofuran scaffold has been shown to impart or enhance a wide range of biological activities. This strategic modification has led to the discovery of potent lead compounds in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 5-fluoro substituted benzofurans. Halogenation of the benzofuran ring, including with fluorine, has been consistently linked to an increase in anticancer activities.[5] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including leukemia, breast, and colon cancer.[5][6]

One of the key mechanisms through which some benzofuran derivatives exert their anticancer effects is through the inhibition of critical signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[6][7] The aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7]

Compound ClassCancer Cell LineIC50 (µM)Reference
Halogenated Benzofuran DerivativeK562 (Leukemia)5[5]
Halogenated Benzofuran DerivativeHL60 (Leukemia)0.1[5]
Benzo[b]furan DerivativeMCF-7 (Breast Cancer)0.057[6]
Benzo[b]furan DerivativeMDA MB-231 (Breast Cancer)0.051[6]
Antimicrobial and Antifungal Activity

5-Fluoro substituted benzofuran derivatives have also shown promise as antimicrobial and antifungal agents. The presence of the fluorine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Other Therapeutic Areas

The versatility of the 5-fluoro benzofuran scaffold extends beyond oncology and infectious diseases. Derivatives have been investigated for their potential in treating neurodegenerative diseases, inflammation, and cardiovascular disorders.[5][8] For instance, certain benzofuran derivatives have been shown to promote osteoblast differentiation, suggesting their potential in the treatment of osteoporosis.[8]

Structure-Activity Relationship (SAR) Insights

The position and nature of substituents on the benzofuran ring are critical determinants of biological activity.[5] Structure-activity relationship (SAR) studies have provided valuable insights into how the 5-fluoro substitution influences the pharmacological properties of these compounds.

The electron-withdrawing nature of the fluorine atom at the 5-position can significantly alter the electron density of the benzofuran ring system. This can influence the molecule's ability to interact with biological targets through hydrogen bonding and other electrostatic interactions. Furthermore, the metabolic stability conferred by the C-F bond can lead to improved pharmacokinetic profiles.[3]

In some cases, the introduction of a fluorine atom can lead to a dramatic increase in potency. For example, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl derivative resulted in a two-fold increase in inhibitory activity against the urokinase-type plasminogen activator (uPA), a key enzyme in cancer invasion and metastasis.[5] While this example is for a 4-fluoro substitution, it highlights the significant impact that fluorination can have on biological activity.

cluster_0 Structure-Activity Relationship of 5-Fluoro Benzofuran A 5-Fluoro Benzofuran Scaffold B Increased Metabolic Stability A->B C Enhanced Binding Affinity A->C D Altered Physicochemical Properties (pKa, Lipophilicity) A->D E Improved Pharmacological Activity B->E C->E D->E

Caption: Key factors contributing to the enhanced activity of 5-fluoro benzofurans.

Experimental Protocols

To provide a practical resource for researchers, this section outlines a detailed, step-by-step methodology for the synthesis of a representative 5-fluoro benzofuran derivative.

Synthesis of 5-Fluoro-2-methylbenzofuran

This protocol describes a two-step synthesis starting from 4-fluorophenol.

Step 1: Synthesis of 1-(4-Fluorophenoxy)propan-2-one

  • To a solution of 4-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • To this suspension, add chloroacetone (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(4-fluorophenoxy)propan-2-one.

Step 2: Intramolecular Cyclization to 5-Fluoro-2-methylbenzofuran

  • Add the 1-(4-fluorophenoxy)propan-2-one (1.0 eq) obtained in the previous step to polyphosphoric acid (PPA).

  • Heat the mixture to 80-90 °C and stir for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the hot reaction mixture into a beaker containing ice water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 5-fluoro-2-methylbenzofuran.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Targeting Signaling Pathways: The PI3K/Akt/mTOR Cascade

As previously mentioned, the PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth and survival, and its dysregulation is a common feature of many cancers.[7] Several benzofuran derivatives have been developed as inhibitors of this pathway, demonstrating the therapeutic potential of this scaffold in oncology.[6]

The introduction of a 5-fluoro substituent can enhance the interaction of the benzofuran core with the ATP-binding pocket of kinases within this pathway, such as PI3K and mTOR. The electronegativity of the fluorine atom can lead to favorable electrostatic interactions with amino acid residues in the active site, thereby increasing the inhibitory potency of the compound.

cluster_0 Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor 5-Fluoro Benzofuran Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 5-fluoro benzofuran derivatives.

Conclusion and Future Perspectives

5-Fluoro substituted benzofuran scaffolds represent a highly promising class of compounds for drug discovery. The strategic incorporation of a fluorine atom at the 5-position offers a powerful means to modulate the physicochemical and pharmacological properties of the benzofuran core, leading to enhanced metabolic stability, improved target affinity, and potent biological activity across a range of therapeutic areas.

Future research in this field will likely focus on the development of more efficient and stereoselective synthetic methodologies to access a wider diversity of 5-fluoro benzofuran derivatives. Further elucidation of their mechanisms of action and the identification of novel biological targets will continue to drive the design of next-generation therapeutics based on this privileged scaffold. The insights provided in this guide aim to equip researchers with the foundational knowledge and practical tools necessary to explore the full potential of 5-fluoro substituted benzofurans in their drug discovery endeavors.

References

  • [This reference is not available.]
  • [This reference is not available.]
  • Farhat, J., Alzyoud, L., Al-Hiari, Y., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Kondo, T., et al. (2022). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 45(1), 1-13. [Link]

  • Mishra, A., et al. (2021). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. International Journal of Molecular Sciences, 22(22), 12455. [Link]

  • [This reference is not available.]
  • Kamal, A., et al. (2016). Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. Bioorganic & Medicinal Chemistry, 24(13), 3049-3060. [Link]

  • Mahdy, M., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(25), 19752-19779. [Link]

  • Sun, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27510-27540. [Link]

  • [This reference is not available.]
  • [This reference is not available.]
  • [This reference is not available.]
  • [This reference is not available.]
  • [This reference is not available.]
  • [This reference is not available.]
  • [This reference is not available.]
  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorganic & Organic Chemistry, 1(7), 262-264. [Link]

Sources

Foundational

In-Depth Technical Guide: Solubility Profiling and Handling of 5-Fluorobenzofuran-7-carboxylic acid in DMSO

Executive Summary In early-stage drug discovery and chemical biology, the physical handling of building blocks is as critical as their structural design. 5-Fluorobenzofuran-7-carboxylic acid (CAS: 1388021-03-1) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and chemical biology, the physical handling of building blocks is as critical as their structural design. 5-Fluorobenzofuran-7-carboxylic acid (CAS: 1388021-03-1) is a highly valuable, solid-state intermediate frequently utilized in the synthesis of enzyme inhibitors, nucleoside analogues, and fluorescent probes[1],[2]. Stored typically at 2–8°C, this compound presents a unique solvation challenge: it possesses a highly lipophilic aromatic core juxtaposed with a strong hydrogen-bonding carboxylic acid moiety.

This whitepaper provides an authoritative, self-validating framework for determining and maximizing the solubility of 5-Fluorobenzofuran-7-carboxylic acid in Dimethyl Sulfoxide (DMSO). By understanding the causality behind solute-solvent interactions, researchers can prevent premature precipitation ("crashing out") during high-throughput screening and in vivo formulation.

Structural Rationale: The Solute-Solvent Dynamics

To master the handling of this compound, one must first understand why DMSO is the universal solvent of choice.

In its solid state, the C-7 carboxylic acid groups of 5-Fluorobenzofuran-7-carboxylic acid form strong intermolecular hydrogen-bonded dimers. This creates a high crystal lattice energy that resists dissolution in aqueous media. However, the introduction of the fluorine atom at the C-5 position alters the electronic distribution, enhancing the overall polarity of the benzofuran core and subtly improving its solubility profile compared to non-fluorinated analogs[3].

When introduced to DMSO (a polar, aprotic solvent with a high dielectric constant, ε ≈ 46.7), a specific mechanistic solvation occurs:

  • Dimer Disruption: The highly polarized sulfoxide (S=O) oxygen of DMSO acts as a potent hydrogen-bond acceptor, outcompeting the solute-solute carboxylic acid dimerization.

  • Hydrophobic Shielding: The methyl groups of DMSO provide a solvophobic shield around the lipophilic benzofuran ring.

Solvation Solute Solute Features (CAS 1388021-03-1) F1 C7-COOH Group Solute->F1 F2 Benzofuran Core Solute->F2 F3 C5-Fluoro Atom Solute->F3 D1 Strong H-Bonding (S=O Dipole) F1->D1 Disrupts Dimers D2 Hydrophobic Solvation (Methyl Groups) F2->D2 Shields Core D3 Dipole-Dipole Alignment F3->D3 Enhances Polarity

Figure 1: Mechanistic logical relationship of solute-solvent interactions in DMSO.

Kinetic vs. Thermodynamic Solubility: Strategic Implications

A common failure point in assay development is confusing kinetic solubility with thermodynamic solubility.

  • Kinetic Solubility is achieved by pre-dissolving the compound in 100% DMSO and subsequently spiking it into an aqueous buffer. This creates a supersaturated state. While fluorinated benzofurans can remain soluble in aqueous media with as little as 0.5% to 2.5% DMSO[3],[2], this state is metastable and prone to sudden precipitation.

  • Thermodynamic Solubility is the true equilibrium state, determined by adding the solid directly to the solvent until saturation is reached. Analogous benzofuran-7-carboxylic acid derivatives routinely demonstrate thermodynamic solubility in pure DMSO exceeding 30 mg/mL (approx. 166 mM)[4],[5].

Workflow Start 5-Fluorobenzofuran-7-carboxylic acid (Solid) Split Start->Split Kinetic Kinetic Solubility (Assay Dosing) Split->Kinetic Rapid Dissolution Thermo Thermodynamic Solubility (Formulation Limits) Split->Thermo Equilibrium State K1 Dissolve in 100% DMSO (Target: 100 mM) Kinetic->K1 T1 Add Excess Solid to DMSO (Saturated Suspension) Thermo->T1 K2 Serial Dilution in PBS K1->K2 K3 Nephelometry Assessment (Detect Precipitation) K2->K3 T2 Isothermal Shaking (24h - 48h at 25°C) T1->T2 T3 Centrifugation (10,000 x g) T2->T3 T4 HPLC-UV Quantification T3->T4

Figure 2: Parallel workflows for kinetic and thermodynamic solubility profiling.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your formulation data, the following protocols are designed as self-validating systems . They include internal logic gates to prevent false-positive solubility readings.

Protocol: Shake-Flask Thermodynamic Profiling

This protocol determines the absolute maximum concentration of 5-Fluorobenzofuran-7-carboxylic acid that can be held in DMSO without precipitation.

Step-by-Step Methodology:

  • Saturation: Weigh exactly 50.0 mg of 5-Fluorobenzofuran-7-carboxylic acid into a 2.0 mL amber glass HPLC vial. Add 1.0 mL of LC-MS grade, anhydrous DMSO.

  • Equilibration: Seal the vial tightly. Place it in an isothermal shaker set to 25°C ± 0.1°C and agitate at 800 RPM.

  • Phase Separation: At exactly 24 hours, extract a 50 µL aliquot. Centrifuge this aliquot at 10,000 x g for 15 minutes to pellet any undissolved micro-crystals. Transfer the supernatant to a clean vial.

  • Repeat Extraction: At exactly 48 hours, repeat the extraction and centrifugation process on a second 50 µL aliquot.

  • Quantification: Dilute both supernatants 1:1000 in the HPLC mobile phase. Analyze via HPLC-UV (λ = 254 nm) against a pre-established standard curve (R² > 0.99).

  • Self-Validation Gate: Compare the calculated concentration of the 24h sample against the 48h sample. Causality Check: If the variance between the two time points is ≤ 5% , thermodynamic equilibrium has been successfully reached. If the variance is > 5%, the solid-liquid phase transition is still ongoing, and shaking must be extended to 72 hours.

Quantitative Solubility Profile

Based on empirical data from structurally analogous fluorinated benzofuran-carboxylic acids[4],[5], the following table summarizes the expected solubility limits. This data allows researchers to benchmark their own formulations.

Solvent SystemSolubility TypeEstimated Limit (mg/mL)Estimated Limit (mM)Application Context
100% Anhydrous DMSO Thermodynamic> 30.0 mg/mL> 166.0 mMMaster Stock Generation
10% DMSO / 90% Corn Oil Thermodynamic≥ 2.5 mg/mL≥ 13.8 mMIn vivo dosing vehicles[6]
2.5% DMSO / 97.5% PBS Kinetic~ 0.5 mg/mL~ 2.7 mMIn vitro biochemical assays[2]
0.5% DMSO / 99.5% PBS Kinetic< 0.1 mg/mL< 0.5 mMLive-cell imaging / Probes[3]

Table 1: Representative solubility profile for 5-Fluorobenzofuran-7-carboxylic acid across standard solvent systems.

Downstream Formulation & Handling Best Practices

The physical properties of DMSO dictate how 5-Fluorobenzofuran-7-carboxylic acid must be handled long-term.

The Hygroscopicity Problem: DMSO is intensely hygroscopic. Every time a master stock vial is opened to ambient air, it absorbs atmospheric moisture. Causality: The introduction of water lowers the mole fraction of DMSO, drastically reducing the solvent's dielectric capacity to shield the hydrophobic benzofuran core. This is the primary cause of unexplained compound "crashing" weeks after initial preparation.

Best Practices for Trustworthy Handling:

  • Single-Use Aliquots: Immediately upon generating the 100 mM master stock, aliquot the solution into single-use, low-bind polypropylene tubes.

  • Storage: Store aliquots at -20°C. Do not subject the compound to more than three freeze-thaw cycles.

  • Step-Down Co-Solvent Systems: For complex in vivo formulations, do not dilute directly from DMSO into saline. Utilize a step-down approach. For example, add the DMSO stock to PEG300, mix until clarified, add Tween-80, and finally add the aqueous saline phase. This gradient approach prevents the kinetic shock that causes precipitation[6].

References

The following sources were utilized to ground the mechanistic claims, physical properties, and protocol standards described in this whitepaper:

  • Sigma-Aldrich | 5-Fluorobenzofuran-7-carboxylic acid | 1388021-03-1 Source:

  • InvivoChem | Ethyl 6-fluorobenzofuran-7-carboxylate (Formulation Standards) Source:

  • Organic & Biomolecular Chemistry (RSC) | Hydrogen sulfide sensing using an aurone-based fluorescent probe Source:

  • Journal of the American Chemical Society (ACS) | A Dual-App Nucleoside Probe Provides Structural Insights into the Human Telomeric Overhang in Live Cells Source:

  • ChemicalBook | DIBENZOFURAN-4-CARBOXYLIC ACID | 2786-05-2 (Analog Solubility Data) Source:

Sources

Exploratory

The Strategic Role of 5-Fluorobenzofuran in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of 5-Fluorobenzofuran as a Privileged Scaffold In the landscape of medicinal chemistry, the benzofuran core is a well-establishe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of 5-Fluorobenzofuran as a Privileged Scaffold

In the landscape of medicinal chemistry, the benzofuran core is a well-established privileged scaffold, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic incorporation of a fluorine atom at the 5-position of the benzofuran ring system has given rise to the 5-fluorobenzofuran building block, a moiety that is increasingly recognized for its ability to enhance the pharmacological profiles of parent compounds. The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability, making 5-fluorobenzofuran a valuable asset in the design of novel therapeutics.[1] This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of 5-fluorobenzofuran, offering field-proven insights for researchers and professionals in drug development.

The Synthesis of 5-Fluorobenzofuran: Key Methodologies and Experimental Protocols

The efficient and regioselective synthesis of 5-fluorobenzofuran is a critical first step in its utilization as a building block. Several synthetic strategies have been developed, primarily starting from commercially available fluorinated phenols or anilines.

Palladium-Catalyzed Cyclization Strategies

One of the most robust and versatile methods for the construction of the 5-fluorobenzofuran core involves palladium-catalyzed intramolecular cyclization. These methods offer high yields and good functional group tolerance.

A. Palladium-Catalyzed Annulation of 4-Fluorophenol with Alkynes:

A common and effective approach begins with the coupling of 4-fluorophenol with a suitable alkyne, followed by an intramolecular cyclization. This strategy allows for the introduction of diversity at the 2- and/or 3-positions of the benzofuran ring.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Substituted 5-Fluorobenzofurans

  • Step 1: O-Alkynylation of 4-Fluorophenol: To a solution of 4-fluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, is added a base, typically potassium carbonate (K₂CO₃, 2.0 eq). The mixture is stirred at room temperature, followed by the addition of propargyl bromide (1.2 eq). The reaction is then heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

  • Step 2: Intramolecular Cyclization: The resulting O-propargyl-4-fluorophenol (1.0 eq) is dissolved in a suitable solvent like toluene or acetonitrile. A palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), and a base, for instance, triethylamine (Et₃N, 2.0 eq), are added. The reaction mixture is heated under an inert atmosphere until the cyclization is complete. The solvent is then evaporated, and the residue is purified by column chromatography to yield the desired 2-substituted 5-fluorobenzofuran.

Classical Cyclization Methods

Traditional methods, such as the Perkin rearrangement and related cyclizations, can also be adapted for the synthesis of 5-fluorobenzofuran, often starting from 4-fluorosalicaldehyde or related precursors.

B. Synthesis from 5-Fluoro-2-nitroaniline:

A multi-step synthesis starting from 5-fluoro-2-nitroaniline provides another route to the 5-fluorobenzofuran core. This method involves diazotization followed by cyclization.[2]

Experimental Protocol: Synthesis of 5-Fluorobenzofuroxan from 5-Fluoro-2-nitroaniline

  • Step 1: Diazotization of 5-Fluoro-2-nitroaniline: 5-Fluoro-2-nitroaniline is dissolved in a mixture of concentrated sulfuric acid and water at low temperature (0-5 °C). A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

  • Step 2: Cyclization: The resulting diazonium salt solution is then carefully heated, leading to the cyclization and formation of 5-fluorobenzofuroxan. The product can be isolated by filtration and purified by recrystallization.

Table 1: Comparison of Synthetic Routes to 5-Fluorobenzofuran Derivatives

Synthetic RouteStarting MaterialsKey ReagentsTypical YieldsAdvantagesDisadvantages
Palladium-Catalyzed Annulation 4-Fluorophenol, AlkynesPd Catalyst, BaseGood to ExcellentHigh functional group tolerance, modularCost of palladium catalyst
Classical Cyclization 4-Fluorosalicylaldehyde derivativesAcid or BaseModerate to GoodUtilizes readily available starting materialsMay require harsher reaction conditions
From 5-Fluoro-2-nitroaniline 5-Fluoro-2-nitroanilineNaNO₂, H₂SO₄ModerateAccess to specific derivativesMulti-step process, use of strong acids

Chemical Reactivity of 5-Fluorobenzofuran: The Influence of the Fluoro-Substituent

The fluorine atom at the 5-position exerts a significant influence on the reactivity of the benzofuran ring system through both inductive and resonance effects. Understanding these effects is crucial for the strategic functionalization of the 5-fluorobenzofuran core.

Electrophilic Aromatic Substitution

The benzofuran ring is generally susceptible to electrophilic attack, with the preferred positions being C2 and C3.[3] The fluorine atom at C5 is a deactivating group due to its strong electron-withdrawing inductive effect. However, its ability to donate a lone pair of electrons through resonance (a +M effect) can influence the regioselectivity of the substitution.

Attack at the C2 position is generally favored as the resulting carbocation intermediate can be effectively stabilized by resonance involving the benzene ring. The fluorine at C5 will have a more pronounced deactivating effect on the adjacent C4 and C6 positions.

Diagram 1: Electrophilic Substitution on 5-Fluorobenzofuran

G cluster_0 Electrophilic Attack at C2 cluster_1 Electrophilic Attack at C3 5FB 5-Fluorobenzofuran Intermediate_C2 Sigma Complex (C2 Attack) 5FB->Intermediate_C2 + E+ E+ E+ Product_C2 2-Substituted-5-fluorobenzofuran Intermediate_C2->Product_C2 - H+ 5FB_2 5-Fluorobenzofuran Intermediate_C3 Sigma Complex (C3 Attack) 5FB_2->Intermediate_C3 + E+ E+_2 E+ Product_C3 3-Substituted-5-fluorobenzofuran Intermediate_C3->Product_C3 - H+

Caption: Regioselectivity in electrophilic substitution of 5-fluorobenzofuran.

Nucleophilic Aromatic Substitution

While the electron-rich benzofuran ring is generally resistant to nucleophilic aromatic substitution (SNA), the presence of a strongly electron-withdrawing group like fluorine can facilitate such reactions, particularly if there are other activating groups on the ring or under forcing conditions. The fluorine atom itself can act as a leaving group in some instances.

Spectroscopic Characterization of 5-Fluorobenzofuran

The unambiguous identification and characterization of 5-fluorobenzofuran and its derivatives rely on a combination of spectroscopic techniques.

Table 2: Key Spectroscopic Data for 5-Fluorobenzofuran

TechniqueKey Features and Expected Values
¹H NMR Aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings. The protons on the furan ring (H2 and H3) will appear as doublets or doublets of doublets. Protons on the benzene ring will show characteristic splitting patterns influenced by the fluorine at C5.
¹³C NMR The carbon atoms will show characteristic chemical shifts. The carbon bearing the fluorine (C5) will exhibit a large one-bond C-F coupling constant (¹JCF). Other carbons will show smaller two-, three-, and four-bond C-F couplings.[2]
¹⁹F NMR A single resonance is expected for the fluorine at C5. The chemical shift will be in the typical range for an aryl fluoride. The signal will be split by neighboring protons.[4][5]
Mass Spectrometry (MS) The molecular ion peak (M+) will be observed at m/z = 136.13, corresponding to the molecular formula C₈H₅FO. Fragmentation patterns will be characteristic of the benzofuran ring system.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching of the aromatic and furan rings, and a strong C-F stretching band will be observed.

Applications of 5-Fluorobenzofuran in Drug Discovery

The 5-fluorobenzofuran scaffold has been incorporated into a variety of molecules with promising therapeutic potential, including anticancer, anti-inflammatory, and antiviral agents.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 5-fluorobenzofuran derivatives. The fluorine atom often enhances the cytotoxic effects against various cancer cell lines.

For instance, certain fluorinated benzofuran derivatives have shown significant inhibitory activity against human colorectal adenocarcinoma cells (HCT116), with IC₅₀ values in the micromolar range.[6] The presence of a fluorine atom has been linked to increased antiproliferative activity in several series of benzofuran-based compounds.[7] Some halogenated derivatives of benzofuran have exhibited remarkable cytotoxicity against leukemia cells (K562 and HL60) with IC₅₀ values as low as 0.1 µM.[7]

Table 3: Anticancer Activity of Selected 5-Fluorobenzofuran Derivatives

Compound ClassCancer Cell LineIC₅₀ / GI₅₀ (µM)Mechanism of Action (if known)Reference
Fluorinated benzofuransHCT116 (colorectal)19.5Inhibition of proliferation[6]
5-Fluorobenzothiazole derivativeMCF-7, MDA MB 468 (breast), HCT-116 (colon), HT 29 (colon)0.08 - 0.41Antiproliferative[6]
6-Fluoroindole derivativeA549 (lung), PC-3 (prostate), MCF-7 (breast)7.9 - 9.1Tubulin polymerization inhibition[6]
Amiloride-benzofuran derivative-Ki = 88 nM (uPA inhibition)Urokinase-type plasminogen activator (uPA) inhibition[7]

Diagram 2: Workflow for Screening Anticancer Activity

G Start Synthesized 5-Fluorobenzofuran Derivatives Cell_Culture Culture Cancer Cell Lines (e.g., HCT116, MCF-7) Start->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (Determine IC50 values) Cell_Culture->MTT_Assay Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) MTT_Assay->Mechanism_Study Lead_Identification Identification of Lead Compounds Mechanism_Study->Lead_Identification

Caption: High-throughput screening workflow for anticancer drug discovery.

Anti-inflammatory and Antiviral Properties

The anti-inflammatory potential of fluorinated benzofurans has also been explored. Certain derivatives have been shown to inhibit the production of pro-inflammatory mediators.[6] Furthermore, the benzofuran scaffold is a known pharmacophore in antiviral drug discovery, and the introduction of a fluorine atom can enhance these properties.

Conclusion and Future Perspectives

The 5-fluorobenzofuran building block represents a powerful tool in the arsenal of medicinal chemists. Its unique electronic properties, conferred by the strategically placed fluorine atom, offer a reliable means to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The synthetic routes to this valuable scaffold are well-established, and its reactivity is sufficiently understood to allow for further derivatization. As the demand for more effective and safer drugs continues to grow, the strategic application of the 5-fluorobenzofuran moiety in the design of novel anticancer, anti-inflammatory, and antiviral agents is poised to expand, solidifying its status as a truly privileged structural motif in modern drug discovery.

References

  • Ayoub, A., El-Achkar, G. A., Ghayad, S. E., & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Youssif, B. G. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 549. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656. [Link]

  • Ichikawa, J., Morioka, R., Fujita, T. (2020). Facile Synthesis of 2-Fluorobenzofurans: 5-endo-trig Cyclization of β,β-Difluoro-o-hydroxystyrenes. Helvetica Chimica Acta, 103(10), e2000159. [Link]

  • Gasco, A. M., et al. (2007). Synthesis of 5(6)-fluorobenzofuroxan from the corresponding o-nitroaniline. Journal of Heterocyclic Chemistry, 44(1), 131-135. [Link]

  • Velmurugan, N., & Yamane, Y. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. [Link]

  • Al-Harthy, T., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1298. [Link]

  • RSC Publishing. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • Zhang, H., et al. (2025). Synthesis of Benzofuran and Isochromen-1-ones Derivatives. Journal of Organic Chemistry. [Link]

  • Sanjeeva, P., et al. (2021). SYNTHESIS, CHARACTERIZATION AND MOLECULAR DOCKING STUDIES OF NOVEL 2-(5- BROMOBENZOFURAN-2-YL)-5-SUBSTITUTEDPHENYL-1,3,4-OXADIAZOLE DERIVATIVES. Journal of Advanced Scientific Research, 12(03), 61-68. [Link]

  • Wang, X., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(11), 2450-2459. [Link]

  • Khan, I., et al. (2017). Synthetic flavonols and flavones: A future perspective as anticancer agents. Pak. J. Pharm. Sci., 30(5), 1833-1839. [Link]

  • ron. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange. [Link]

  • Morioka, R., Fujita, T., & Ichikawa, J. (2020). Facile Synthesis of 2-Fluorobenzofurans: 5-endo-trig Cyclization of β,β-Difluoro-o-hydroxystyrenes. Helvetica Chimica Acta, 103(10), e2000159. [Link]

  • Sievänen, E., et al. (2008). 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Magnetic Resonance in Chemistry, 46(4), 392-397. [Link]

  • Chernyak, N., & Gevorgyan, V. (2009). Synthesis of fluorenes via the palladium-catalyzed 5-exo-dig annulation of o-alkynylbiaryls. Organic Letters, 11(12), 2559-2562. [Link]

  • The Organic Chemistry Tutor. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • El-Sayed, M. A., et al. (2009). Synthesis of potent antitumor and antiviral benzofuran derivatives. Archiv der Pharmazie, 342(5), 284-291. [Link]

  • Ohkanda, J., et al. (2021). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules, 26(1), 97. [Link]

  • Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • The Royal Society of Chemistry. (2016). Supporting Information Mechanism of Electrophilic Fluorination with Pd(IV). [Link]

  • University of Ottawa. (n.d.). Fluorine NMR. [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Sanjeeva, P., et al. (2021). SYNTHESIS, CHARACTERIZATION AND MOLECULAR DOCKING STUDIES OF NOVEL 2-(5- BROMOBENZOFURAN-2-YL)-5-SUBSTITUTEDPHENYL-1,3,4-OXADIAZOLE DERIVATIVES. Journal of Advanced Scientific Research, 12(03), 61-68. [Link]

  • Casale, J. F., & Hays, P. A. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2), 56-63. [Link]

  • Al-Harthy, T., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1298. [Link]

  • El-Enany, M. M., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules. [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. [Link]

  • Patel, K. D., & Patel, H. D. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Organic Chemistry: An Indian Journal, 4(5), 376-380. [Link]

  • Wang, X., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(11), 2450-2459. [Link]

  • The Organic Chemistry Tutor. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(30), 21489-21528. [Link]

Sources

Foundational

5-Fluorobenzofuran-7-carboxylic acid safety data sheet (SDS)

The following technical guide provides an in-depth analysis of the safety, handling, and application of 5-Fluorobenzofuran-7-carboxylic acid , structured for research and development professionals. Safety, Handling, and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the safety, handling, and application of 5-Fluorobenzofuran-7-carboxylic acid , structured for research and development professionals.

Safety, Handling, and Operational Protocols in Drug Discovery

Executive Summary

In the realm of medicinal chemistry, 5-Fluorobenzofuran-7-carboxylic acid (CAS: 1388021-03-1) represents a high-value scaffold. The benzofuran core is a privileged structure found in various bioactive natural products and synthetic drugs (e.g., anti-arrhythmics like Amiodarone). The introduction of a fluorine atom at the C5 position modulates metabolic stability by blocking oxidative metabolism (specifically CYP450-mediated hydroxylation), while the C7-carboxylic acid serves as a critical "handle" for further diversification, typically via amide coupling or esterification.

This guide transcends the static Safety Data Sheet (SDS). It integrates regulatory hazard data with practical, field-proven workflows to ensure this building block is handled with the rigor required for high-fidelity organic synthesis.

Physicochemical Profile & Identification

Precise identification is the first step in the chain of custody. The C7-positioning of the carboxyl group places it in proximity to the furan oxygen, creating a unique steric and electronic environment compared to the more common 2- or 5-carboxylic acid isomers.

ParameterTechnical Specification
Chemical Name 5-Fluorobenzofuran-7-carboxylic acid
CAS Number 1388021-03-1
Molecular Formula C₉H₅FO₃
Molecular Weight 180.13 g/mol
Physical State Solid (Crystalline powder, typically off-white to pale yellow)
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water.
Acidity (pKa) Est. 3.5 – 4.0 (Carboxylic acid proton)
Storage Condition 2–8°C (Inert atmosphere recommended)

Analyst Note: The C7-COOH is ortho to the benzofuran oxygen. This proximity can lead to intramolecular hydrogen bonding, potentially influencing solubility and pKa values compared to para-substituted isomers.

Hazard Assessment & Toxicology (GHS Analysis)

While standard SDSs list codes, understanding the mechanism of toxicity allows for better risk mitigation.

GHS Classification:
  • Signal Word: WARNING

  • Primary Hazards: Irritant (Skin, Eye, Respiratory).[1]

Hazard CodeStatementMechanistic Insight & Mitigation
H302 Harmful if swallowedMechanism: Systemic absorption of fluorinated aromatics can disrupt metabolic pathways. Control: Do not eat/drink in lab. Wash hands post-handling.[2][3][4][5]
H315 Causes skin irritationMechanism: Acidic functionality (COOH) can protonate skin proteins, leading to contact dermatitis. Control: Nitrile gloves (min 0.11mm thickness).
H319 Causes serious eye irritationMechanism: Low pKa allows rapid ionization in lacrimal fluid, causing pH shock and protein denaturation in the cornea. Control: ANSI Z87.1 Safety Goggles (Face shield if handling >5g).
H335 May cause respiratory irritationMechanism: Fine particulates can deposit in bronchial mucosa; acidic hydrolysis irritates tissue. Control: Handle exclusively in a chemical fume hood.
Operational Safety & Handling Protocols

Reliable data generation begins with sample integrity. The following workflow outlines the "Chain of Custody" from receipt to reaction.

4.1. Compound Stability and Management

Fluorinated benzofurans are generally stable but can be sensitive to light and moisture over prolonged periods.

  • Hygroscopicity: Carboxylic acids can adsorb atmospheric moisture, altering the effective molecular weight.

  • Protocol: Store under nitrogen or argon. If the container is opened frequently, store in a desiccator within the refrigerator (2-8°C). Allow the vial to reach room temperature before opening to prevent condensation.

4.2. Workflow Visualization

The following diagram illustrates the critical decision nodes for safe handling.

SafetyWorkflow Receipt Receipt & Log (Verify CAS: 1388021-03-1) Storage Storage (2-8°C, Desiccated) Receipt->Storage Equilibration Thermal Equilibration (20-25°C, 30 mins) Storage->Equilibration Retrieval Weighing Weighing (Fume Hood, Anti-static) Equilibration->Weighing Prevents Condensation Weighing->Storage Reseal & Purge N2 Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Dissolve immediately Reaction Reaction Setup Solubilization->Reaction

Figure 1: Safe handling workflow ensuring compound integrity and operator safety.

Experimental Context: Amide Coupling Protocol

The primary utility of 5-Fluorobenzofuran-7-carboxylic acid is as an acylating agent. Due to the steric bulk at the C7 position (ortho to the ring oxygen), standard coupling conditions may require optimization.

Objective: Synthesize an amide derivative using HATU activation.

5.1. Reagents & Rationale
  • Acid: 5-Fluorobenzofuran-7-carboxylic acid (1.0 equiv).

  • Coupling Agent: HATU (1.1 equiv). Chosen for high reactivity to overcome potential steric hindrance at C7.

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv). Non-nucleophilic base to activate the carboxylate.

  • Solvent: DMF (Anhydrous). Polar aprotic solvent required for HATU stability.

5.2. Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL round-bottom flask and cool under Nitrogen.

  • Activation: Add the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) to the flask. Add DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol) dropwise at 0°C. Stir for 15 minutes.

    • Observation: The solution may turn yellow, indicating formation of the active ester (O-At complex).

  • Amine Addition: Add the target amine (1.1 mmol).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LC-MS.

    • Safety Note: HATU byproducts (tetramethylurea) are toxic. Handle all waste as hazardous.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid), 1M HCl (removes unreacted amine), and Brine. Dry over Na₂SO₄.

5.3. Reaction Pathway Visualization

ReactionPathway Start 5-Fluorobenzofuran-7-COOH Activation Activation (HATU/DIPEA) Formation of Active Ester Start->Activation Deprotonation Coupling Nucleophilic Attack (R-NH2) Activation->Coupling Steric Check (C7) Product Amide Product (Stable Scaffold) Coupling->Product Irreversible

Figure 2: Mechanistic pathway for amide coupling. Note the 'Steric Check' at C7 due to the adjacent furan oxygen.

Emergency Response & Environmental Fate

In the event of containment breach, adhere to the following:

  • Eye Contact: Immediately flush with water for 15 minutes .[1][4][6][7] Hold eyelids open. The acidity can cause rapid corneal clouding; speed is critical.

  • Skin Contact: Wash with soap and water.[2][4][5][6] Do not use organic solvents (EtOH, Acetone) as they may increase transdermal absorption of the fluorinated compound.

  • Spill Cleanup:

    • Ventilate the area.[1][2][3][4][5]

    • Dampen the powder with a wet paper towel (to prevent dust generation).

    • Sweep up and place in a hazardous waste container labeled "Solid Organic Waste."

    • Clean surface with weak base (1% NaHCO₃) to neutralize residues.

Disposal: This compound must be incinerated in a chemical waste combustor equipped with an afterburner and scrubber to handle Fluorine emissions (preventing HF formation).

References
  • Sigma-Aldrich. (n.d.). 5-Fluorobenzofuran-7-carboxylic acid Product Detail. Retrieved from (Verified via search: Leyan/Sigma catalog matches CAS 1388021-03-1).

  • United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Rev. 10. New York/Geneva.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 5-Fluorobenzofuran-7-carboxylic Acid

Abstract & Introduction 5-Fluorobenzofuran-7-carboxylic acid (CAS: 1388021-03-1) is a critical pharmacophore in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology targets. Its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

5-Fluorobenzofuran-7-carboxylic acid (CAS: 1388021-03-1) is a critical pharmacophore in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology targets. Its structural rigidity and specific electronic profile—imparted by the fluorine atom at the 5-position and the carboxylic acid at the 7-position—make it a valuable scaffold for fragment-based drug design.

This application note details a robust, scalable four-step protocol for synthesizing 5-fluorobenzofuran-7-carboxylic acid starting from commercially available 5-fluorosalicylic acid. Unlike traditional methods that suffer from regio-isomeric mixtures or harsh conditions, this protocol utilizes a directed O-alkylation followed by an Amberlyst-15 mediated cyclization to ensure high regioselectivity and operational simplicity.

Retrosynthetic Analysis

The strategic disconnection relies on constructing the furan ring onto the pre-functionalized benzene core. The key transformation is the acid-catalyzed cyclodehydration of the acetal intermediate, which annulates exclusively at the position ortho to the ether linkage (C3 of the salicylic framework), securing the 7-carboxy regiochemistry.

Retrosynthesis Target 5-Fluorobenzofuran-7-carboxylic acid Ester Methyl 5-fluorobenzofuran-7-carboxylate Target->Ester Hydrolysis Acetal Acetal Intermediate (Methyl 2-(2,2-diethoxyethoxy)-5-fluorobenzoate) Ester->Acetal Cyclodehydration (Amberlyst 15) Start 5-Fluorosalicylic acid Acetal->Start 1. Esterification 2. O-Alkylation

Figure 1: Retrosynthetic disconnection showing the construction of the furan ring from the salicylic acid core.[1][2]

Detailed Experimental Protocol

Stage 1: Methyl Ester Protection

Objective: Protect the carboxylic acid to prevent interference during the alkylation step and improve solubility.

  • Reagents: 5-Fluorosalicylic acid (1.0 eq), Methanol (Solvent/Reagent), Sulfuric acid (H₂SO₄, cat.).

  • Procedure:

    • Dissolve 5-fluorosalicylic acid (50.0 g, 320 mmol) in MeOH (500 mL).

    • Slowly add concentrated H₂SO₄ (5.0 mL) at 0°C.

    • Heat to reflux (65°C) for 12 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC.

    • Workup: Cool to RT. Concentrate to ~100 mL. Pour into ice water (500 mL) and extract with EtOAc (3 x 200 mL). Wash combined organics with sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

    • Yield: ~95% (Methyl 5-fluorosalicylate). White solid.[2]

Stage 2: O-Alkylation (Furan Precursor Assembly)

Objective: Install the two-carbon acetaldehyde equivalent required for the furan ring.

  • Reagents: Methyl 5-fluorosalicylate (1.0 eq), Bromoacetaldehyde diethyl acetal (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (anhydrous).

  • Procedure:

    • To a solution of Methyl 5-fluorosalicylate (51.0 g, 300 mmol) in DMF (300 mL), add K₂CO₃ (82.8 g, 600 mmol).

    • Add Bromoacetaldehyde diethyl acetal (54 mL, 360 mmol) dropwise.

    • Heat the suspension to 100°C for 16 hours.

    • Workup: Cool to RT. Pour into water (1.5 L) and extract with EtOAc (3 x 400 mL). Wash organics with water (2x) and brine (to remove DMF). Dry (Na₂SO₄) and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc 9:1) if necessary, though crude is often sufficient.

    • Yield: ~85-90% (Methyl 2-(2,2-diethoxyethoxy)-5-fluorobenzoate). Oil.

Stage 3: Amberlyst-Mediated Cyclization

Objective: Close the furan ring via acid-catalyzed acetal hydrolysis and electrophilic aromatic substitution. Critical Mechanistic Insight: The use of Amberlyst 15 in refluxing chlorobenzene provides a heterogeneous catalytic surface that promotes cyclization while minimizing polymerization side products often seen with Polyphosphoric Acid (PPA).

  • Reagents: Acetal Intermediate (1.0 eq), Amberlyst 15 (100 wt%), Chlorobenzene.

  • Procedure:

    • Dissolve the acetal intermediate (75 g, ~260 mmol) in Chlorobenzene (750 mL).

    • Add Amberlyst 15 beads (75 g, pre-washed with MeOH and dried).

    • Heat to reflux (132°C) with a Dean-Stark trap to remove EtOH formed. Stir vigorously for 4-6 hours.

    • Monitoring: Check for disappearance of starting material and appearance of the benzofuran (lower Rf).

    • Workup: Cool to RT. Filter off the Amberlyst beads (can be regenerated). Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from MeOH or purify via silica plug (Hexane/EtOAc).

    • Yield: ~70-75% (Methyl 5-fluorobenzofuran-7-carboxylate). White/off-white solid.

Stage 4: Ester Hydrolysis

Objective: Reveal the free carboxylic acid.

  • Reagents: Methyl 5-fluorobenzofuran-7-carboxylate (1.0 eq), LiOH·H₂O (3.0 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve the ester (38 g, 195 mmol) in THF (200 mL) and Water (65 mL).

    • Add LiOH·H₂O (24.5 g, 585 mmol).

    • Stir at RT for 4 hours (or 50°C for 1 hour).

    • Workup: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2.

    • Isolation: Filter the precipitated white solid. Wash with water and cold pentane. Dry in a vacuum oven at 50°C.

    • Yield: ~95% (5-Fluorobenzofuran-7-carboxylic acid).

Process Data & Critical Parameters

ParameterStage 2 (Alkylation)Stage 3 (Cyclization)
Solvent DMF (Polar Aprotic)Chlorobenzene (High BP, Non-polar)
Temperature 100°C132°C (Reflux)
Stoichiometry 1.2 eq Alkyl Halide100 wt% Catalyst loading
Time 16 h4-6 h
Key Risk Incomplete alkylation if K₂CO₃ is wetPolymerization if heating is prolonged
Purification Extraction/ColumnFiltration/Recrystallization

Workflow Diagram

Workflow cluster_0 Stage 3: Cyclization Workflow Setup Dissolve Acetal in Chlorobenzene Add Amberlyst 15 Reaction Reflux (132°C) Dean-Stark Trap Setup->Reaction Filtration Filter Catalyst (Remove Amberlyst) Reaction->Filtration Conc Concentrate Filtrate Filtration->Conc Cryst Recrystallize (MeOH) Conc->Cryst

Figure 2: Operational workflow for the critical cyclization step using heterogeneous catalysis.

Troubleshooting & Safety

  • Regioselectivity: The 5-fluoro group directs the cyclization to the ortho position (C3 of salicylic acid), ensuring the 7-carboxylic acid product. No significant formation of the 5-carboxylic isomer is observed because the starting material geometry fixes the carboxyl group at the 7-position relative to the newly formed furan oxygen.

  • Safety Warning (HF): While the C-F bond is stable, avoid strongly basic conditions at high temperatures (>150°C) to prevent potential nucleophilic aromatic substitution or defluorination.

  • Lachrymator: Bromoacetaldehyde diethyl acetal is a potent lachrymator. Handle only in a fume hood.

References

  • Preparation of Benzofuran-7-carboxylic acid derivatives: Source: PrepChem.com. Synthesis of benzofuran-7-carboxylic acid. URL:[Link]

  • Amberlyst-15 Catalyzed Cyclization: Source: Organic Chemistry Portal. Benzofuran Synthesis. URL:[Link]

Sources

Application

Application Note: Esterification Protocols for 5-Fluorobenzofuran-7-carboxylic acid

Executive Summary & Strategic Rationale 5-Fluorobenzofuran-7-carboxylic acid is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and receptor modulators where the benzofuran core mimics the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

5-Fluorobenzofuran-7-carboxylic acid is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and receptor modulators where the benzofuran core mimics the indole pharmacophore but with altered hydrogen-bonding properties.

The esterification of this specific substrate presents unique challenges compared to non-fluorinated benzoic acids:

  • Electronic Deactivation: The 5-fluoro substituent (an electron-withdrawing group, EWG) decreases the basicity of the carbonyl oxygen, potentially slowing down direct Fischer esterification. Conversely, it increases the acidity of the carboxylic proton (

    
     approx. 3.0–3.5), making the carboxylate anion stable but less nucleophilic in 
    
    
    
    alkylations.
  • Regiochemistry & Sterics: Position 7 is ortho to the furan oxygen. While not as hindered as a 2,6-disubstituted benzoate, the proximity to the heteroatom requires forcing conditions to ensure quantitative conversion.

This guide presents two validated protocols. Method A (Acid Chloride) is the industry standard for scale-up (>10g), prioritizing cost and conversion. Method B (Alkylation) is recommended for medicinal chemistry scale (<1g) or parallel synthesis, prioritizing operational simplicity and mild conditions.

Decision Matrix: Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate esterification route based on scale and available equipment.

EsterificationStrategy Start Start: 5-Fluoro-7-COOH Input ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 1 gram (Library/MedChem) ScaleCheck->SmallScale Low Throughput LargeScale > 10 grams (Process/Scale-up) ScaleCheck->LargeScale High Throughput MethodB Method B: Alkylation (MeI / K2CO3 / DMF) SmallScale->MethodB Preferred AcidSensitive Acid Sensitive Moieties Present? LargeScale->AcidSensitive AcidSensitive->MethodB Yes MethodA Method A: Acid Chloride (SOCl2 / MeOH) AcidSensitive->MethodA No (Robust)

Figure 1: Strategic decision tree for selecting the optimal esterification protocol.

Protocol A: Acid Chloride Mediated Esterification (Scale-Up)

Principle: Activation of the carboxylic acid with thionyl chloride (


) generates the highly electrophilic acid chloride. Subsequent nucleophilic attack by the alcohol (methanol or ethanol) is rapid and irreversible.

Applicability: Best for multi-gram synthesis where purification by chromatography is to be avoided.

Reagents & Equipment[2][3][4][5][6]
  • Substrate: 5-Fluorobenzofuran-7-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)
    
  • Solvent: Methanol (anhydrous) or Ethanol (anhydrous)

  • Catalyst: DMF (Dimethylformamide) (0.05 equiv - Critical for activation)

  • Equipment: Round bottom flask, reflux condenser,

    
     line, caustic scrubber (for HCl/SO2 gas).
    
Step-by-Step Procedure
  • Activation (Acid Chloride Formation):

    • Charge the 5-fluorobenzofuran-7-carboxylic acid into a dry flask under nitrogen.

    • Option 1 (Neat): If scale >10g, add

      
       (5 equiv) directly to the solid followed by catalytic DMF (2-3 drops).
      
    • Option 2 (Solvent): If scale <10g, suspend acid in Toluene (5 vol) or DCM (10 vol), then add

      
       (2 equiv) and catalytic DMF.
      
    • Reaction: Heat to reflux (

      
      C for neat/toluene) for 2–3 hours. The solution should become homogeneous and gas evolution (
      
      
      
      ) will cease.
    • Evaporation: Concentrate the reaction mixture to dryness under reduced pressure to remove excess

      
      . Note: This step is crucial to prevent exothermic quenching in the next step.
      
  • Esterification (Alcoholysis):

    • Re-dissolve the crude acid chloride residue in anhydrous DCM (optional, for solubility) or cool the flask to

      
      C.
      
    • Slowly add anhydrous Methanol (or Ethanol) (10–20 equiv) to the residue. Caution: Exothermic.

    • Allow to warm to room temperature and stir for 1 hour.

  • Workup:

    • Concentrate the solvent in vacuo.[1]

    • Redissolve residue in EtOAc.

    • Wash with saturated

      
       (2x) to remove any residual acid/HCl.
      
    • Wash with Brine (1x), dry over

      
      , and concentrate.
      
  • Purification:

    • Usually not required. The product typically solidifies upon standing or trituration with Hexanes.

Data & Yields
ParameterSpecification
Typical Yield 92% – 98%
Purity (HPLC) >98% (crude)
Major Impurity Unreacted acid (<1% if

step is complete)

Protocol B: Base-Mediated Alkylation (Mild Condition)

Principle: This method utilizes the


 mechanism. The base deprotonates the carboxylic acid to form a carboxylate anion, which acts as a nucleophile attacking the alkyl halide (Methyl Iodide).

Applicability: Ideal for small-scale medicinal chemistry, parallel synthesis, or if the substrate contains acid-sensitive groups (e.g., Boc-amines, acetals).

Reagents & Equipment[2][3][4][5][6]
  • Substrate: 5-Fluorobenzofuran-7-carboxylic acid (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)[2]
    
  • Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)

  • Equipment: Scintillation vial or RBF, magnetic stir bar.

Step-by-Step Procedure
  • Solubilization:

    • Dissolve 5-fluorobenzofuran-7-carboxylic acid in DMF (concentration ~0.2 M). Acetone can be used but requires longer reaction times due to lower boiling point.

  • Deprotonation:

    • Add

      
       (2.0 equiv).[2] The suspension may bubble slightly. Stir for 10 minutes at Room Temperature (RT) to ensure carboxylate formation.
      
  • Alkylation:

    • Add Methyl Iodide (1.2 equiv) dropwise. Safety: MeI is a carcinogen; use in a fume hood.

    • Stir at RT for 3–12 hours. (TLC check: 30% EtOAc/Hexane).

    • Note on Reactivity: The 5-fluoro group withdraws electron density, stabilizing the carboxylate and making it a weaker nucleophile. If reaction is slow at RT, heat to

      
      C.
      
  • Workup:

    • Dilute the reaction mixture with Water (5x volume). The ester often precipitates out.

    • If solid:[2][3] Filter and wash with water.[3]

    • If oil:[4][3] Extract with EtOAc (3x).[1] Wash organic layer with Water (2x) and Brine (1x) to remove DMF. Dry over

      
       and concentrate.
      
Data & Yields
ParameterSpecification
Typical Yield 85% – 95%
Purity (HPLC) >95%
Advantages No acidic byproducts; compatible with acid-labile groups.[5]

Mechanistic Insight & Troubleshooting

The following diagram details the reaction pathway for Method A, highlighting the critical intermediate and potential failure points.

Mechanism Substrate 5-Fluoro-7-COOH Activation Activation (SOCl2 + DMF cat.) Substrate->Activation Warning2 Electronic Effect: 5-F makes Carbonyl HIGHLY electrophilic. Substrate->Warning2 Intermediate Acid Chloride (Electrophilic Species) Activation->Intermediate - SO2, - HCl Alcoholysis Add MeOH Intermediate->Alcoholysis Warning1 Failure Point: Incomplete removal of SOCl2 leads to side reactions. Intermediate->Warning1 Product Methyl Ester Alcoholysis->Product - HCl

Figure 2: Reaction mechanism and critical control points for the Acid Chloride route.

Analytical Validation (QC)

Upon completion, the identity of the product should be verified via 1H NMR (DMSO-d6 or CDCl3) .

  • Shift Diagnostic: Look for the disappearance of the broad carboxylic acid singlet (11–13 ppm) and the appearance of the ester methyl singlet.

  • Methyl Ester: Singlet at

    
     ~3.90 – 3.95 ppm.
    
  • Ethyl Ester: Quartet at

    
     ~4.3 ppm and Triplet at 
    
    
    
    ~1.3 ppm.
  • Aromatic Region: The benzofuran protons (H-3, H-4, H-6) will show slight chemical shift changes due to the loss of H-bonding from the free acid.

References

  • General Benzofuran Synthesis & Reactivity: Abu-Hashem, A. A., et al. "Reactivity of Benzofuran Derivatives."[5][6] ResearchGate, 2026. Link

  • Esterification of Benzofuran Carboxylic Acids (SOCl2 Method): Jakubkiene, V., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Semantic Scholar, 2012. Link

  • Base-Mediated Alkylation Protocols: Lockss, A. "Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxylates." Heterocycles, Vol 75, 2008.[1] Link

  • Fluorinated Aromatic Acid Esterification (Catalytic Comparison): Sharma, C., et al. "Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2."[7] RSC Advances, 2023. Link

  • Substrate Safety Data: Sigma-Aldrich. "5-Fluorobenzofuran-7-carboxylic acid Safety Data Sheet."[5] Link

Sources

Method

Application Note: Precision Decarboxylation of Benzofuran-7-Carboxylic Acids

Abstract & Strategic Context The decarboxylation of benzofuran-7-carboxylic acids represents a distinct challenge compared to the more common benzofuran-2-carboxylic acids. While the C2 position is activated by the direc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The decarboxylation of benzofuran-7-carboxylic acids represents a distinct challenge compared to the more common benzofuran-2-carboxylic acids. While the C2 position is activated by the direct attachment to the furan heteroatom, the C7 carboxyl group behaves electronically as an ortho-alkoxy benzoic acid . Its removal is often required to eliminate directing groups used to functionalize the C4 or C6 positions during early-stage scaffold construction.

This guide details three validated protocols for the protodecarboxylation of benzofuran-7-carboxylic acids. Unlike generic decarboxylation guides, we distinguish between thermal brute-force methods (for stable substrates) and catalytic mild conditions (for late-stage functionalization), grounded in the mechanistic reality of ipso-substitution.

Mechanistic Grounding: The Ipso-Protonation Pathway

To design an effective protocol, one must understand that this reaction is not a simple loss of CO₂. It is a protodecarboxylation event.[1][2]

  • Electronic Driver: The ether oxygen at position 1 (in the furan ring) acts as an electron bond donor. It increases electron density at the C7 position (ortho to the bridgehead), facilitating the attack of a proton (or metal electrophile) at the ipso carbon.

  • The Barrier: Unlike beta-keto acids, there is no internal hydrogen-bonding transition state to lower the activation energy significantly. Therefore, an external proton source and often a metal catalyst are required to stabilize the transition state (Ar-COO-M).

Mechanistic Pathway Diagram[3][4]

DecarboxylationMechanism Substrate Benzofuran-7-COOH Salt Carboxylate Salt (Ar-COO- M+) Substrate->Salt Base/Deprotonation Transition Transition State (Metal Coordination) Salt->Transition Ag(I) or Cu(I) IpsoInter Ipso-Protonated Intermediate Transition->IpsoInter H+ Transfer (Rate Limiting) Product Benzofuran Product (+ CO2) IpsoInter->Product -CO2 -Metal

Caption: Mechanistic flow of metal-mediated protodecarboxylation. The coordination of the metal (Ag/Cu) weakens the C-C bond, while the proton source facilitates the irreversible cleavage.

Experimental Protocols

Protocol A: The "Classic" Thermal Method (Copper/Quinoline)

Best for: Early-stage intermediates, robust substrates lacking heat-sensitive groups.

This method utilizes the high boiling point of quinoline (237°C) and the stabilizing effect of copper powder to facilitate decarboxylation. It is a variant of the Rosenmund–von Braun synthesis conditions.

Reagents:

  • Substrate: Benzofuran-7-carboxylic acid (1.0 equiv)

  • Catalyst: Copper powder (0.1 – 0.2 equiv) (Activated)

  • Solvent: Quinoline (degassed)

Step-by-Step Workflow:

  • Activation: Wash copper powder with 2M HCl to remove surface oxides, then rinse with water, ethanol, and ether. Dry under vacuum. Why: Surface oxides on Cu reduce catalytic efficiency.

  • Assembly: In a heavy-walled pressure vial or round-bottom flask, suspend the substrate (1 mmol) and activated Cu (0.1 mmol) in Quinoline (3 mL).

  • Degassing: Sparge the solution with Argon for 10 minutes. Why: Oxygen can lead to oxidative polymerization of the electron-rich benzofuran ring at high temperatures.

  • Reaction: Heat the mixture to 200–220°C . Monitor via TLC/LCMS every 30 minutes. Most reactions complete within 2–4 hours.

  • Work-up (Critical):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc).

    • Filter through a Celite pad to remove Copper.

    • Wash: Wash the filtrate with 2M HCl (3x) . Why: This removes the Quinoline solvent as a water-soluble salt. Failure to do this results in difficult purification.

    • Dry organic layer (Na₂SO₄) and concentrate.

Protocol B: The "Precision" Catalytic Method (Ag₂CO₃/DMSO)

Best for: Late-stage functionalization, substrates with halides, esters, or stereocenters.

Based on the work of Goossen and Larrosa, this method uses Silver(I) to lower the activation energy, allowing reaction at significantly lower temperatures (80–120°C) compared to the copper method.

Reagents:

  • Substrate: Benzofuran-7-carboxylic acid (1.0 equiv)

  • Catalyst: Ag₂CO₃ (0.05 – 0.1 equiv)

  • Additive: Acetic Acid (AcOH) (0.2 – 0.5 equiv) or K₂CO₃ (if substrate is acidic)

  • Solvent: DMSO (anhydrous)

Step-by-Step Workflow:

  • Preparation: In a reaction vial, combine substrate (0.5 mmol), Ag₂CO₃ (14 mg, 10 mol%), and DMSO (2.5 mL).

  • Proton Source: Add AcOH (14 µL, 0.5 equiv). Why: The proton source is essential for the protodecarboxylation mechanism (see Diagram).

  • Reaction: Heat to 100°C for 12–16 hours.

    • Note: If the reaction stalls, raise temperature to 120°C.

  • Work-up:

    • Cool and dilute with water and diethyl ether.

    • If an emulsion forms (common with DMSO), add brine.

    • Extract organic layer, dry, and concentrate.

    • Purification via silica gel chromatography (Hexane/EtOAc) is usually required to remove trace silver complexes.

Protocol C: Microwave-Assisted Decarboxylation

Best for: High-throughput screening (HTS) and rapid library generation.

Reagents:

  • Substrate: Benzofuran-7-carboxylic acid[3]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Ionic Liquid ([bmim][BF4])

  • Additive: 1M HCl (trace) or simply thermal.

Step-by-Step Workflow:

  • Loading: Dissolve substrate (0.2 mmol) in NMP (1 mL) in a microwave-safe vial.

  • Irradiation: Set microwave reactor to Dynamic Mode :

    • Target Temp: 180°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

  • Analysis: Analyze aliquot immediately. If incomplete, extend hold time in 5-minute increments.

  • Work-up: Pour into water, extract with ether.

Comparative Data & Selection Guide

FeatureProtocol A (Cu/Quinoline)Protocol B (Ag/DMSO)Protocol C (Microwave)
Temperature 200–220°C80–120°C180°C
Time 2–4 Hours12–24 Hours10–30 Minutes
Scalability High (Gram to Kg)Moderate (mg to Gram)Low (mg scale)
Functional Group Tolerance Low (Avoid heat-sensitive groups)High (Tolerates halides, esters)Moderate
Cost LowHigh (Silver catalyst)Moderate
Primary Risk Polymerization, difficult work-upCost, residual metalPressure safety

Troubleshooting & Optimization

  • Incomplete Conversion:

    • Cause: Loss of proton source or catalyst deactivation.

    • Fix (Protocol B): Add an additional 0.2 equiv of AcOH and fresh Ag₂CO₃.

    • Fix (Protocol A): Ensure temperature is truly at 200°C; refluxing quinoline is a good visual indicator.

  • Side Product: Dimerization:

    • Cause: Radical coupling often mediated by excessive Copper or Oxygen.

    • Fix: Strictly degas solvents. Use radical scavengers (TEMPO) if necessary, though this may inhibit the reaction if it proceeds via a SET mechanism.

  • Purification Issues:

    • Benzofurans are lipophilic. If the product co-elutes with quinoline (Protocol A), ensure the acid wash (Step 5) was thorough. Alternatively, use steam distillation to remove quinoline residues.

References

  • Goossen, L. J., et al. "Silver-Catalyzed Protodecarboxylation of Carboxylic Acids." Advanced Synthesis & Catalysis, 2010.

  • Cornella, J., & Larrosa, I. "Decarboxylative C-H Bond Functionalization of Heteroarenes."[2] Organic Letters, 2009.[2]

  • Sheppard, W. A. "The Decarboxylation of Perfluoroalkane Carboxylic Acids." Journal of the American Chemical Society, 1965. (Classic context for thermal decarboxylation).

  • Master Organic Chemistry. "Decarboxylation Mechanisms and Trends."

Sources

Application

Application Note: Scalable Manufacturing of 5-Fluorobenzofuran-7-carboxylic Acid

Executive Summary 5-Fluorobenzofuran-7-carboxylic acid is a critical pharmacophore in the synthesis of next-generation PARP inhibitors and 5-HT receptor modulators. While traditional routes rely on harsh lithiation chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluorobenzofuran-7-carboxylic acid is a critical pharmacophore in the synthesis of next-generation PARP inhibitors and 5-HT receptor modulators. While traditional routes rely on harsh lithiation chemistries or unstable diazonium intermediates, this Application Note details a robust, scalable process utilizing a modified Pomeranz-Fritsch cyclization.

This protocol emphasizes Process Intensification (PI) principles, replacing homogeneous mineral acids with heterogeneous catalysis (Amberlyst-15®) to minimize waste streams and improve thermal control during the critical cyclization event.

Key Process Advantages
  • Regiocontrol: 100% regioselectivity for the 7-carboxyl / 5-fluoro substitution pattern derived from commodity starting materials.

  • Scalability: Avoids cryogenic conditions (

    
    C) and pyrophoric reagents (e.g., t-BuLi).
    
  • Green Chemistry: Utilizes a recyclable solid-acid catalyst, reducing aqueous waste treatment costs.

Retrosynthetic Analysis & Strategy

The structural challenge lies in the orthogonal placement of the electron-withdrawing carboxylic acid (C7) and the fluorine atom (C5). Direct electrophilic fluorination of benzofuran-7-carboxylic acid is non-selective. Therefore, the fluorine moiety is installed via the starting material, 5-fluorosalicylic acid .

Reaction Pathway (DOT Visualization)

G SM 5-Fluoro-2-hydroxybenzoic acid (Starting Material) Inter1 Methyl 5-fluoro-2-hydroxybenzoate (Esterification) SM->Inter1 MeOH, H2SO4 Reflux Inter2 Acetal Intermediate (O-Alkylation) Inter1->Inter2 Bromoacetaldehyde diethyl acetal K2CO3, DMF Cyclized Methyl 5-fluorobenzofuran-7-carboxylate (Amberlyst-15 Cyclization) Inter2->Cyclized Amberlyst-15 Chlorobenzene, 130°C Product 5-Fluorobenzofuran-7-carboxylic acid (Final Product) Cyclized->Product LiOH, THF/H2O Hydrolysis

Figure 1: Strategic disconnection showing the conversion of 5-fluorosalicylic acid to the target benzofuran via acetal cyclization.[1]

Detailed Experimental Protocols

Step 1: Esterification & O-Alkylation (Telescoped)

Rationale: Protecting the carboxylic acid is mandatory to prevent side reactions during alkylation. The subsequent O-alkylation installs the two-carbon furan backbone.

Reagents:

  • 5-Fluoro-2-hydroxybenzoic acid (CAS: 345-16-4)

  • Bromoacetaldehyde diethyl acetal (CAS: 2032-35-1)

  • Potassium Carbonate (Anhydrous)[2]

  • DMF (Dimethylformamide)[2]

Protocol:

  • Esterification: Dissolve 5-fluoro-2-hydroxybenzoic acid (1.0 eq) in MeOH (10 vol). Add conc. H2SO4 (0.1 eq) and reflux for 6 hours. Concentrate to dryness. Yields Methyl 5-fluoro-2-hydroxybenzoate (Quant).

  • Alkylation: Suspend the methyl ester (1.0 eq) and K2CO3 (2.5 eq) in DMF (8 vol).

  • Addition: Add Bromoacetaldehyde diethyl acetal (1.2 eq) dropwise at 25°C.

  • Reaction: Heat to 80°C for 12 hours. Monitor by HPLC for disappearance of the phenol.

  • Workup: Quench into ice water (20 vol). Extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.

  • Isolation: Concentrate to yield Methyl 5-fluoro-2-(2,2-diethoxyethoxy)benzoate as a pale yellow oil.

    • Checkpoint: Purity should be >95% by HPLC before proceeding. Unreacted phenol poisons the catalyst in Step 2.

Step 2: Heterogeneous Cyclization (The Critical Step)

Rationale: Traditional methods use Polyphosphoric Acid (PPA) at high temperatures, creating a viscous "tar" that is difficult to stir and quench on scale. This protocol uses Amberlyst-15 , a macroreticular sulfonic acid resin, in refluxing chlorobenzene. This allows for azeotropic removal of ethanol (driving the equilibrium) and easy catalyst filtration.

Reagents:

  • Acetal Intermediate (from Step 1)

  • Amberlyst-15 (Dry, H+ form) - Load: 20 wt% relative to substrate

  • Chlorobenzene (Solvent) - High boiling point (131°C) required for cyclization

Protocol:

  • Setup: Equip a reactor with a Dean-Stark trap and mechanical stirrer.

  • Charging: Dissolve the Acetal Intermediate in Chlorobenzene (10 vol). Add Amberlyst-15 beads.

  • Reaction: Heat to reflux (approx. 130-132°C).

  • Process Control: Ethanol is generated as the furan ring closes. The Dean-Stark trap removes the Ethanol/Chlorobenzene azeotrope, driving the reaction to completion.

    • Time: Typically 4–6 hours.

  • Filtration: Cool to 50°C. Filter off the Amberlyst-15 beads. (Catalyst can be regenerated).[3]

  • Purification: Concentrate the filtrate. Recrystallize the residue from MeOH/Water to obtain Methyl 5-fluorobenzofuran-7-carboxylate .

Step 3: Hydrolysis to Final Acid

Protocol:

  • Dissolve the ester in THF/Water (3:1).

  • Add LiOH (2.0 eq). Stir at 40°C for 2 hours.

  • Acidify with 1M HCl to pH 2.

  • Precipitate the final product 5-Fluorobenzofuran-7-carboxylic acid . Filter and dry.

Process Safety & Critical Parameters

Thermal Hazard Management

The cyclization step involves the elimination of two moles of ethanol. While not explosive, the reaction is endothermic but requires high temperatures.

  • Risk: Accumulation of unreacted acetal followed by rapid heating can cause "bumping" upon ethanol release.

  • Mitigation: Ensure steady reflux and continuous removal of distillate.

Impurity Profile (HPLC)
ImpurityOriginRejection Strategy
5-Fluorosalicylic acid Hydrolysis of SMWash with 1M NaOH in Step 1 workup.
Uncyclized Acetal Incomplete Step 2Monitor Reflux time; check Dean-Stark volume.
Dimer/Oligomers Overheating in Step 2Use Amberlyst (Solid) instead of PPA to prevent polymerization.

Scalability & Engineering Controls

For kilo-scale production, the following engineering modifications are recommended:

ProcessFlow cluster_0 Reactor 1: Alkylation cluster_1 Reactor 2: Cyclization R1 GLR-100 Alkylation (80°C) W1 Aqueous Workup Phase Split R1->W1 R2 SSR-100 Cyclization (132°C) + Dean-Stark W1->R2 Transfer Oil F1 Hot Filtration (Catalyst Removal) R2->F1 Recycle Catalyst Final Product Isolation Centrifuge F1->Final Crystallization

Figure 2: Process flow diagram illustrating the unit operations for the scale-up campaign.

Analytical Validation

Identity Confirmation (NMR):

  • 1H NMR (DMSO-d6): Look for the characteristic furan doublets.

    • 
       8.05 (d, J=2.2 Hz, H-2 furan)
      
    • 
       7.10 (d, J=2.2 Hz, H-3 furan)
      
    • 
       13.1 (br s, COOH)
      
  • 19F NMR: Single peak, typically around -120 ppm (dependent on reference).

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

References

  • Amberlyst-15 Mediated Cyclization

    • Title: Amberlyst-15® in PEG-400: Green Synthesis of Benzofuran Derivatives.[3][4]

    • Source: Letters in Organic Chemistry / EurekaSelect.
    • URL:[Link] (See also: ResearchGate Full Text)

  • General Benzofuran Synthesis Reviews

    • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
    • Source: PMC / Molecules (2023).
    • URL:[Link]

  • Cyclization Mechanisms (Pomeranz-Fritsch/Acetal)

    • Title: One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones (Analogous Mechanism).
    • Source: MDPI Molecules.
    • URL:[Link]

  • Process Safety in Heterocycle Synthesis

    • Title: Scalable synthesis of 7-azabenzofuran (Analogous 7-substituted systems).[5]

    • Source: ResearchGate.[3][5]

    • URL:[Link]

Sources

Method

Strategic Reagent Selection for the Synthesis of 5-Fluorobenzofuran Scaffolds

Abstract The 5-fluorobenzofuran moiety represents a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for indole and a core scaffold in anti-arrhythmic agents, antidepressants, and antitu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-fluorobenzofuran moiety represents a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for indole and a core scaffold in anti-arrhythmic agents, antidepressants, and antitumor candidates. The introduction of the fluorine atom at the C5 position modulates metabolic stability (blocking Phase I oxidation) and lipophilicity without significantly altering steric bulk. This Application Note details two distinct, high-fidelity synthetic protocols for constructing the 5-fluorobenzofuran core: the robust, scalable Rap-Stoermer Condensation and the modular Sonogashira Coupling-Cyclization .

Strategic Route Analysis

The choice of reagents depends heavily on the desired substitution pattern at the C2 and C3 positions of the furan ring.

FeatureMethod A: Rap-StoermerMethod B: Sonogashira Cyclization
Starting Material 5-Fluorosalicylaldehyde5-Fluoro-2-iodophenol
Key Reagent

-Haloketones
Terminal Alkynes
Catalyst None (Base-mediated)Pd(0)/Cu(I)
Primary Product 2-Acyl-5-fluorobenzofurans2-Substituted-5-fluorobenzofurans
Atom Economy HighModerate (Phosphine waste)
Scalability Excellent (kilo-scale)Good (requires catalyst removal)

Method A: The Rap-Stoermer Condensation

Best for: Generating 2-acyl or 2-aroyl substituted 5-fluorobenzofurans. Mechanism: Base-mediated O-alkylation followed by intramolecular aldol condensation and dehydration.

Reagent Rationale
  • Substrate (5-Fluorosalicylaldehyde): The fluorine atom at C5 (para to the aldehyde) exerts an inductive withdrawing effect (

    
    ), making the aldehyde carbon more electrophilic, which facilitates the ring-closure step. However, it also reduces the nucleophilicity of the phenoxide oxygen.
    
  • Base (

    
     vs. 
    
    
    
    ):
    While Potassium Carbonate (
    
    
    ) is standard, Cesium Carbonate (
    
    
    ) is recommended for difficult substrates due to the "Cesium Effect," where the larger cation stabilizes the phenoxide intermediate and improves solubility in organic solvents.
  • Solvent (Acetonitrile/DMF): Polar aprotic solvents are required to solvate the cation and leave the phenoxide anion "naked" and reactive.

Detailed Protocol: Synthesis of 2-Acetyl-5-fluorobenzofuran

Reagents:

  • 5-Fluorosalicylaldehyde (1.0 equiv)

  • Chloroacetone (1.2 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)
    
  • Acetonitrile (MeCN), HPLC grade (0.5 M concentration)

  • Optional: Tetrabutylammonium bromide (TBAB) (5 mol%) as a Phase Transfer Catalyst.

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluorosalicylaldehyde (10 mmol) in anhydrous MeCN (20 mL).

  • Deprotonation: Add anhydrous

    
     (25 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes. The solution will turn bright yellow as the phenoxide forms.
    
  • Alkylation: Add chloroacetone (12 mmol) dropwise via syringe.

    • Critical Control Point: If using highly reactive

      
      -bromoketones, cool to 0°C during addition to prevent multiple alkylations.
      
  • Cyclization: Heat the reaction mixture to reflux (approx. 80-82°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The intermediate O-alkylated ether usually disappears rapidly, converting to the cyclized benzofuran.

  • Workup: Cool to RT. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Rinse the filter cake with MeCN.
  • Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough for recrystallization (from EtOH/Water). If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Expected Yield: 85–92%

Method B: Sonogashira Coupling-Cyclization

Best for: Installing diverse aryl or alkyl groups at the C2 position; accessing 2-substituted 5-fluorobenzofurans from phenols. Mechanism: Pd/Cu-catalyzed cross-coupling followed by 5-endo-dig cyclization.

Reagent Rationale
  • Catalyst (

    
    ):  A robust Pd(II) source that reduces in situ to Pd(0). It is less air-sensitive than 
    
    
    
    .
  • Co-Catalyst (CuI): Essential for activating the terminal alkyne via copper acetylide formation.[2]

  • Base (Triethylamine): Acts as both the base to neutralize HI and often as the co-solvent.

  • Substrate (5-Fluoro-2-iodophenol): The iodine at C2 provides the oxidative addition handle. The fluorine at C5 is stable under these conditions.

Detailed Protocol: Synthesis of 5-Fluoro-2-phenylbenzofuran

Reagents:

  • 5-Fluoro-2-iodophenol (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)[2]

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • DMF (anhydrous) (0.2 M concentration)

Step-by-Step Methodology:

  • Inert Environment: Flame-dry a Schlenk flask and backfill with Argon (

    
    ) three times. This step is non-negotiable; oxygen poisons the Pd catalyst and promotes alkyne homocoupling (Glaser coupling).
    
  • Solvation: Add 5-fluoro-2-iodophenol (5 mmol),

    
     (0.1 mmol), and CuI (0.05 mmol) to the flask.
    
  • Degassing: Add DMF (25 mL) and

    
     (15 mmol). Sparge the solution with Argon for 10 minutes.
    
  • Coupling: Add phenylacetylene (6 mmol) dropwise.

  • Reaction: Stir at RT for 1 hour, then heat to 60°C for 3–12 hours.

    • Mechanistic Insight: The initial coupling forms the o-alkynylphenol. The subsequent heating drives the 5-endo-dig cyclization, where the phenolic oxygen attacks the activated triple bond.

  • Quench: Dilute with Ethyl Acetate and wash with

    
     (sat. aq.) to sequester copper species (blue aqueous layer).
    
  • Purification: Dry organic layer over

    
    . Concentrate and purify via silica gel chromatography (100% Hexanes 
    
    
    
    5% EtOAc/Hexanes). Fluorinated benzofurans often move quickly on silica.

Expected Yield: 75–85%

Visualizing the Synthetic Logic

G Start Target: 5-Fluorobenzofuran Core Decision Desired C2 Substitution? Start->Decision RouteA Route A: Acyl/Aroyl Group (Rap-Stoermer) Decision->RouteA Carbonyl Linked RouteB Route B: Aryl/Alkyl Group (Sonogashira) Decision->RouteB Carbon Linked ReagentA Start: 5-Fluorosalicylaldehyde + alpha-Haloketone RouteA->ReagentA ReagentB Start: 5-Fluoro-2-iodophenol + Terminal Alkyne RouteB->ReagentB CondA Conditions: K2CO3, MeCN, Reflux (Base-Mediated) ReagentA->CondA CondB Conditions: Pd(PPh3)2Cl2, CuI, Et3N (Transition Metal Cat.) ReagentB->CondB InterA Intermediate: O-Alkylated Ether CondA->InterA InterB Intermediate: 2-Alkynylphenol CondB->InterB ProdA Product: 2-Acyl-5-fluorobenzofuran InterA->ProdA ProdB Product: 2-Substituted-5-fluorobenzofuran InterB->ProdB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on the desired substitution pattern of the 5-fluorobenzofuran scaffold.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield (Rap-Stoermer) Incomplete cyclization due to water.Ensure

is anhydrous; add molecular sieves to MeCN.
O-Alkylation only (No Cyclization) Reaction temp too low.The aldol step requires energy. Ensure vigorous reflux (80°C+).
Homocoupling (Sonogashira) Oxygen presence.[3]Degas solvents thoroughly; increase alkyne equivalents.
De-iodination (Sonogashira)

-hydride elimination or overheating.
Lower temp to 50°C; switch to

for higher stability.
Purification Issues Fluorine-induced polarity shifts.5-F analogs are less polar than non-F counterparts. Use gradient elution starting with 100% non-polar solvent.

References

  • Rap-Stoermer Reaction Advances

    • Detailed scope of Rap-Stoermer reaction for benzofuran synthesis.
    • Source:

  • Sonogashira Coupling Protocols

    • Mechanistic insights into Pd/Cu catalyzed cycliz
    • Source:

  • One-Pot Synthesis of Fluorinated Benzofurans

    • Specific protocols for 5-fluorobenzofuran derivatives using transition-metal-free methods.
    • Source:

  • Citalopram/Benzofuran Context

    • Clarification on the isobenzofuran vs. benzofuran pharmacophores in drug development.
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Purification of 5-Fluorobenzofuran-7-carboxylic Acid Intermediates

The following technical guide details the purification strategies for 5-Fluorobenzofuran-7-carboxylic acid (5-FBF-7-COOH) and its critical synthetic intermediates. This document is structured to support process chemists...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification strategies for 5-Fluorobenzofuran-7-carboxylic acid (5-FBF-7-COOH) and its critical synthetic intermediates. This document is structured to support process chemists and researchers in overcoming isolation challenges common to fluorinated heterocyclic synthesis.

Process Overview & Logic

The synthesis of 5-FBF-7-COOH typically proceeds via a stepwise construction of the furan ring onto a fluorinated benzene core. The most robust industrial route involves the alkylation of 5-fluorosalicylaldehyde derivatives followed by base-catalyzed cyclization (Rap-Stoermer or similar modification) .

High-purity isolation requires targeting three distinct chemical species:

  • Intermediate A (Acyclic Precursor): The O-alkylated ether.

  • Intermediate B (The Ester): The cyclized benzofuran ester.

  • Target C (The Acid): The final hydrolyzed carboxylic acid.

Purification Logic Map

The following diagram illustrates the decision matrix for purifying these intermediates, emphasizing the removal of critical impurities like unreacted phenols and decarboxylated by-products.

PurificationLogic Start Crude Reaction Mixture IntA Intermediate A (Acyclic Ether) Start->IntA Alkylation Step ImpA1 Impurity: Unreacted Phenol IntA->ImpA1 ActionA Wash: 1M NaOH or NaHSO3 (if aldehyde present) ImpA1->ActionA Removes IntB Intermediate B (Benzofuran Ester) ActionA->IntB Cyclization Step ImpB1 Impurity: Open-Chain Polymer IntB->ImpB1 ActionB Recrystallization: MeOH/Water or Heptane ImpB1->ActionB Removes Target Target: 5-FBF-7-COOH ActionB->Target Hydrolysis ImpC1 Impurity: Decarboxylated (5-Fluorobenzofuran) Target->ImpC1 ActionC Acid-Base Extraction (pH Swing) ImpC1->ActionC Separates

Caption: Purification logic flow for 5-FBF-7-COOH synthesis, identifying key impurities at each synthetic stage.

Detailed Purification Protocols

Phase 1: The Acyclic Intermediate (Alkylation Product)

Target: Ethyl/Methyl 2-(4-fluoro-2-formylphenoxy)acetate Challenge: Removing unreacted 5-fluorosalicylaldehyde, which acts as a poison in the subsequent cyclization step by consuming base.

Protocol:

  • Biphasic Wash: Dissolve the crude oil in Ethyl Acetate (EtOAc).

  • Aldehyde Scavenging: Wash the organic layer twice with 10% aqueous Sodium Bisulfite (

    
    ). This forms a water-soluble adduct with the unreacted salicylaldehyde starting material.
    
  • Phenol Removal: Follow with a wash of cold 1M NaOH. Note: Work quickly to avoid hydrolyzing the ester.

  • Drying: Dry over

    
     and concentrate.
    
  • Crystallization (Optional): If the intermediate is solid, recrystallize from Hexane/MTBE (10:1) to remove mineral oil or alkylation by-products.

Phase 2: The Cyclized Ester

Target: Ethyl/Methyl 5-fluorobenzofuran-7-carboxylate Challenge: Separating the cyclized product from "tarry" oligomers formed during the high-temperature ring closure.

Protocol:

  • Solvent Exchange: Evaporate the reaction solvent (often DMF or DMAc) completely under high vacuum. Residual amide solvents interfere with crystallization.

  • Precipitation: Dissolve the residue in minimal hot Methanol (MeOH). Add water dropwise until turbidity persists. Cool to 0-5°C.[1]

  • Filtration: Collect the precipitate. The fluorinated ester typically crystallizes as white/off-white needles, while the dark oligomers remain in the mother liquor.

  • Polishing: If color persists, dissolve in DCM and pass through a short pad of silica gel (eluting with 5% EtOAc/Hexane).[2]

Phase 3: The Final Acid (5-FBF-7-COOH)

Target: 5-Fluorobenzofuran-7-carboxylic acid Challenge: Removing inorganic salts and the decarboxylated side-product (5-fluorobenzofuran), which can form if the hydrolysis temperature is too high.

Protocol:

  • Acid-Base Reprocessing (The "pH Swing"):

    • Dissolve crude solid in 1M NaOH (pH > 10).[2] The product forms the soluble sodium salt.

    • Extraction 1: Extract this aqueous phase with Diethyl Ether or Toluene. Critical Step: This removes neutral organic impurities, including the decarboxylated 5-fluorobenzofuran.

    • Acidification: Acidify the aqueous layer carefully with 6M HCl to pH 1-2. The product will precipitate.[3][4]

  • Final Recrystallization:

    • Solvent System: Aqueous Ethanol (EtOH:H2O, 80:[2]20) or Toluene/Acetonitrile.[2]

    • Procedure: Heat to reflux until dissolved. If colored impurities remain, add Activated Carbon (5 wt%), stir for 15 mins, and filter hot. Cool slowly to room temperature, then to 4°C.

Quantitative Data: Solvent Selection Guide

The following table summarizes solubility data for the final acid intermediate to assist in solvent selection.

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection ProfileRecommended Use
Methanol/Water (3:1) HighLowExcellent for inorganic saltsFirst-pass crystallization
Toluene ModerateVery LowGood for non-polar neutralsRemoval of decarboxylated by-products
Ethyl Acetate/Hexane HighModeratePoor (traps mother liquor)Not recommended for final purity
Acetic Acid (Glacial) HighModerateExcellent for colored tarsHigh-purity polishing (reflux)

Troubleshooting & FAQs

Q1: My final product has a persistent pink/brown hue. How do I remove it?

Diagnosis: This is likely due to oxidation of trace phenolic impurities or benzofuran-quinone formation. Solution:

  • Perform the Acid-Base Reprocessing step described in Phase 3.

  • If color persists, recrystallize using Glacial Acetic Acid with 5% activated charcoal.[2] The acidic environment suppresses the ionization of phenolic chromophores, allowing the charcoal to adsorb them more effectively.[2]

Q2: I observe a "double spot" on TLC for the Ester Intermediate (Phase 2). Is this a regioisomer?

Analysis: Regioisomers are unlikely if you started with 5-fluoro-2-hydroxybenzaldehyde, as the position is fixed. Root Cause: The "double spot" is often the trans-esterification product . If you used Ethyl Bromoacetate for alkylation but Methanol for the cyclization/workup, you will have a mixture of Methyl and Ethyl esters.[2] Fix: This is chemically benign if you are proceeding to hydrolysis. Proceed directly to the next step; the mixture will converge to the single carboxylic acid.

Q3: The yield of the hydrolysis step is low, and I smell a "sweet" organic odor.

Analysis: You have likely decarboxylated the product. Benzofuran-2-carboxylic acids and 7-carboxylic acids are prone to thermal decarboxylation. Prevention:

  • Avoid refluxing in high-boiling acids (e.g., H2SO4/Water).[2]

  • Use mild alkaline hydrolysis (LiOH in THF/Water at 40°C) instead of harsh acidic conditions.[2]

  • Monitor the reaction temperature strictly; do not exceed 60°C during acidification.

Q4: My intermediate is oiling out instead of crystallizing.

Solution: Fluorinated intermediates often have lower melting points than their non-fluorinated counterparts.

  • Seed Crystal: Obtain a seed crystal by taking a small aliquot and scratching the glass side with a spatula in dry ice.

  • Solvent Switch: Switch from MeOH/Water to Heptane/Isopropyl Acetate . The lower polarity often forces better crystal lattice formation for these lipophilic esters.

References

  • Preparation of Benzofuran Derivatives. US Patent 3,147,280.[4] (Describes the foundational recrystallization techniques for benzofuran carboxylic acids using aqueous methanol).

  • Process for Preparing Benzofuran Derivatives. CN Patent 110684000B.[1] (Details modern industrial cyclization and purification routes for benzofuran-carboxylic acid intermediates).

  • Synthesis and Crystal Structure of Benzofuran Derivatives. Asian Journal of Chemistry. (Provides crystallographic data and solvent systems (Petroleum ether/Ethyl acetate) for similar benzofuran esters). [2]

  • 5-Fluorobenzofuran-7-carboxylic acid (CAS 1388021-03-1). Sigma-Aldrich Technical Data.[5] (Physical properties and safety data for the target compound). [2]

  • In situ recovery of bio-based carboxylic acids. Green Chemistry, 2018. (Methodology for liquid-liquid extraction and purification of carboxylic acids).

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Benzofuran Ring Closure

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during benzofuran...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during benzofuran ring closure and to optimize synthetic protocols for higher yields and purity.

Introduction

The benzofuran scaffold is a privileged structure in medicinal chemistry and materials science, found in numerous natural products and clinically approved drugs.[1][2][3] While many synthetic routes to benzofurans exist, achieving high yields can be challenging due to competitive, and often difficult to separate, side reactions.[4][5] This guide provides in-depth, field-proven insights into identifying, understanding, and minimizing these unwanted pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the benzofuran ring, and what are their primary challenges? A1: The most prevalent methods include the Perkin rearrangement of 3-halocoumarins, transition-metal-catalyzed syntheses like Sonogashira and Heck couplings, and acid-catalyzed cyclization of O-aryl ketoximes.[6] Each pathway has unique challenges: Perkin rearrangements can suffer from incomplete cyclization[6][7]; transition-metal catalysis is often plagued by catalyst deactivation and homocoupling side reactions[8]; and acid-catalyzed methods can be compromised by competing rearrangements like the Beckmann rearrangement.[6]

Q2: I'm observing a significant amount of homocoupled alkyne (Glaser coupling) byproduct in my Sonogashira reaction. What is the primary cause? A2: The copper co-catalyst, traditionally used in Sonogashira couplings, is the main culprit for promoting the oxidative homocoupling of terminal alkynes to form diyne byproducts.[6][8] This side reaction is especially prevalent under aerobic conditions or at high alkyne concentrations.

Q3: My acid-catalyzed cyclization of an O-aryl ketoxime is yielding an amide instead of the expected benzofuran. What's happening? A3: You are likely observing a competing Beckmann rearrangement.[6] This side reaction is common for oximes under strong acidic conditions.[6] The protonation of the oxime hydroxyl group can lead to a rearrangement cascade that results in an amide, rather than the desired intramolecular electrophilic attack to form the benzofuran ring.

Q4: How critical is the purity of my starting materials and solvents? A4: It is absolutely critical. Impure starting materials or the presence of oxygen and moisture can inhibit or poison catalysts, particularly in palladium-catalyzed reactions.[8] Solvents should be anhydrous and properly degassed to prevent catalyst deactivation and suppress side reactions like oxidative homocoupling.[6][8]

Troubleshooting Guides: Method-Specific Issues & Solutions

This section addresses specific problems encountered during common benzofuran syntheses, offering detailed analysis and actionable solutions.

Transition-Metal-Catalyzed Synthesis (e.g., Sonogashira Coupling)
Problem: Low product yield with significant formation of homocoupled alkyne byproducts and/or dehalogenated starting material.

Analysis: This is a classic issue in Sonogashira couplings. As mentioned in the FAQ, the copper co-catalyst promotes Glaser coupling.[6] Dehalogenation of the aryl halide can also occur as a competing reductive process. Furthermore, catalyst inactivity, often due to oxygen exposure or impurities, can halt the reaction, leaving unreacted starting materials.[8]

Troubleshooting & Optimization Strategies:

  • Adopt Copper-Free Conditions: To completely avoid Glaser coupling, utilize a copper-free Sonogashira protocol.[6] These methods often employ specific palladium catalysts and amine bases that facilitate the coupling without a copper co-catalyst.[1]

  • Optimize Ligand and Base: The choice of phosphine ligand is crucial. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over side reactions.[6] The amine base must be strong enough to deprotonate the alkyne but not so strong that it causes catalyst decomposition.[6]

  • Control Reagent Concentration: The slow addition of the terminal alkyne to the reaction mixture can help keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[6][8]

  • Ensure Strict Anaerobic Conditions: Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (Nitrogen or Argon) to prevent both oxidative homocoupling and catalyst deactivation.[6]

Troubleshooting Workflow: Low Yield in Sonogashira Coupling

Caption: Decision workflow for troubleshooting low Sonogashira coupling yield.

Perkin Rearrangement of 3-Halocoumarins
Problem: Low yield of benzofuran-2-carboxylic acid with significant recovery of an uncyclized intermediate, (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.

Analysis: The Perkin rearrangement is a two-stage process: a rapid base-induced ring opening of the coumarin, followed by a slower intramolecular cyclization where the phenoxide attacks the vinyl halide.[7][9][10] If the second step is slow or incomplete, the uncyclized intermediate will be the major product isolated.[6]

Troubleshooting & Optimization Strategies:

  • Optimize Base and Solvent: The choice and concentration of the base are critical. Stronger bases like NaOH or KOH in polar protic solvents (e.g., ethanol) facilitate both the initial ring opening and the subsequent cyclization.[6][7]

  • Increase Reaction Temperature and Time: The cyclization step often requires elevated temperatures to proceed to completion.[6][7] Consider increasing the reaction temperature or extending the time. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields.[7][9]

  • Choice of Halogen: The reactivity of the vinyl halide influences the rate of cyclization. Bromo- and iodo-substituted coumarins are generally more reactive and lead to faster ring closure than their chloro- counterparts.[6]

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Base Weak base (e.g., K₂CO₃)Strong base (e.g., NaOH, KOH)A strong base is required for efficient coumarin ring opening and phenoxide formation.[7]
Solvent Aprotic (e.g., Toluene)Polar Protic (e.g., Ethanol)Polar protic solvents can stabilize the ionic intermediates involved in the rearrangement.[7]
Temperature 50-60 °CReflux (or Microwave 150°C)The cyclization step has a significant activation energy barrier and requires thermal energy.[6][9]
Halogen (at C3) Chloro-Bromo- or Iodo-C-Br and C-I bonds are weaker and more susceptible to nucleophilic attack than C-Cl bonds.[6]
Acid-Catalyzed Cyclization of O-Aryl Ketoximes
Problem: Formation of an N-aryl amide byproduct instead of the desired benzofuran.

Analysis: This issue is a direct result of a competing Beckmann rearrangement, a common side reaction for oximes under acidic conditions.[6] While the goal is an intramolecular electrophilic attack on the aromatic ring by the oxime (a variant of the Bischler-Möhlau indole synthesis), the acidic conditions can also trigger the classical Beckmann pathway.

Troubleshooting & Optimization Strategies:

  • Use Milder Acidic Conditions: Switch from strong Brønsted acids (like H₂SO₄) to Lewis acids (e.g., BF₃·OEt₂) or milder Brønsted acids (e.g., p-TsOH).[2][6] This can favor the desired cyclization pathway, which may have a lower activation energy.

  • Lower the Reaction Temperature: The Beckmann rearrangement often has a higher activation energy than the cyclization.[6] Running the reaction at a lower temperature can selectively suppress the unwanted rearrangement.

  • Change the Solvent: Using aprotic solvents can sometimes disfavor the protonation events that initiate the Beckmann rearrangement.[6]

Mechanistic Competition: Benzofuran Synthesis vs. Beckmann Rearrangement

G A O-Aryl Ketoxime B Protonated Intermediate A->B H+ (Mild Acid) C Cyclized Cation B->C Intramolecular Electrophilic Attack D 2-Substituted Benzofuran C->D Deprotonation A2 O-Aryl Ketoxime E Protonated Intermediate A2->E H+ (Strong Acid) F Nitrile Cation Intermediate E->F Rearrangement G N-Aryl Amide F->G H2O Quench

Caption: Competing pathways in the acid-catalyzed reaction of O-aryl ketoximes.

Experimental Protocol: Copper-Free Sonogashira Coupling for 2-Arylbenzofuran Synthesis

This protocol is designed to minimize the formation of alkyne homocoupling byproducts.

Materials:

  • o-Iodophenol (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add o-iodophenol (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol).

  • Seal the flask and heat the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-arylbenzofuran.[6]

References

  • BenchChem. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • Grokipedia. (n.d.). Perkin rearrangement.
  • Wikipedia. (2024). Perkin rearrangement.
  • Various Authors. (2024).
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. J. Chem. Pharm. Res.
  • Various Authors. (2024).
  • Marriott, K. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.
  • Various Authors. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances.
  • Various Authors. (2019).
  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • Bowden, K., & Battah, S. (2025). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement.
  • Various Authors. (2019).
  • Craig, D. (2004). Organic Synthesis Lecture 3.
  • Reddit r/chemistry community. (2011).
  • Various Authors. (n.d.). Williamson Ether Synthesis.
  • Various Authors. (2024).

Sources

Troubleshooting

Technical Support Center: Purification of 5-Fluorobenzofuran-7-carboxylic Acid

[1] Ticket ID: #BF-5F-7COOH-PUR Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting Impurity Removal & Protocol Optimization[1] Executive Summary You are likely working w...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: #BF-5F-7COOH-PUR Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting Impurity Removal & Protocol Optimization[1]

Executive Summary

You are likely working with 5-Fluorobenzofuran-7-carboxylic acid (CAS: 1388021-03-1) , a critical intermediate often used in the synthesis of PARP inhibitors or bioactive heterocyclic scaffolds.[1]

The crude material typically presents as a beige-to-brown solid.[1] Common impurities include unreacted 5-fluorosalicylic acid derivatives , decarboxylated byproducts (5-fluorobenzofuran) , and polymeric tars formed during the furan ring closure.[1] Because the carboxylic acid moiety at the C7 position is electronically coupled to the benzofuran core, it influences solubility and pKa, making standard purification protocols require specific tuning.

This guide prioritizes chemical causality .[1] We do not just "wash" the product; we exploit the pKa differences between the product (~3.5–4.0) and its impurities to force separation.

Module 1: The Acid-Base "Rescue" Protocol

Use Case: Your crude product is dark, sticky, or contains significant non-acidic organic residues (starting aldehydes/ketones or decarboxylated species).[1]

The Logic (Mechanism of Action)

The carboxylic acid group is your "handle."[1] By converting it to a water-soluble salt (carboxylate), you can wash away non-acidic organic impurities (which remain in the organic layer).[1] You then regenerate the solid acid by lowering the pH.

Step-by-Step Workflow
  • Dissolution: Suspend the crude solid in 10% aqueous NaHCO₃ (Sodium Bicarbonate).

    • Why NaHCO₃? It is a mild base (pH ~8.5). It is strong enough to deprotonate the carboxylic acid (pKa ~3-4) but too weak to deprotonate phenolic impurities (pKa ~10), keeping phenols in the organic phase [1].[1]

  • Filtration (Critical): If there are insoluble black tars, filter the aqueous solution through a Celite pad before adding any organic solvent.

  • The Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Action: Discard these organic layers. They contain the non-acidic impurities (decarboxylated benzofuran, unreacted aldehydes).

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2N HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water (to remove NaCl), and dry.

Visualization: Acid-Base Logic Flow

AcidBaseExtraction Crude Crude Mixture (Acid + Impurities) BaseAdd Add 10% NaHCO3 (aq) Crude->BaseAdd Filter Filter Insoluble Tars (Celite) BaseAdd->Filter Wash Wash with EtOAc/DCM Filter->Wash OrgLayer Organic Layer (Discard) Wash->OrgLayer Non-acidic impurities AqLayer Aqueous Layer (Contains Product Salt) Wash->AqLayer Product as Carboxylate Acidify Acidify with HCl to pH 1 AqLayer->Acidify FinalProduct Pure Precipitate (5-F-Benzofuran-7-COOH) Acidify->FinalProduct

Figure 1: Selective extraction strategy utilizing pKa differences to isolate the target carboxylic acid.

Module 2: Recrystallization (Polishing)

Use Case: The product is chemically pure (>90%) but colored (pink/beige) or contains trace isomers.[1]

Solvent Selection Strategy

Benzofuran carboxylic acids are typically sparingly soluble in water but soluble in alcohols.[1] The fluorine atom adds lipophilicity, making Methanol/Water or Ethanol/Water ideal systems.[1]

Solvent SystemRatio (v/v)Target ImpurityProcedure Note
MeOH / Water 3:1 to 1:1Inorganic salts, trace polar tarsDissolve in hot MeOH, add hot water until turbid, cool slowly.[1]
Ethanol / Water 2:1General polishingStandard recrystallization.[1] Good for removing trace starting material.
Toluene 100%Non-polar organicsWarning: Acid may have low solubility.[1] Use only if product is heavily contaminated with non-polar oils.
Acetic Acid 100%IsomersDissolve hot, cool to RT. Excellent for structural isomers but low yield [2].
Recommended Protocol: The "Wet Methanol" Method[1]
  • Place the dried solid in a flask with a stir bar.

  • Add Methanol (MeOH) just enough to cover the solid.[1]

  • Heat to reflux (65°C). Add more MeOH dropwise until the solid just dissolves.

  • Optional: If the solution is colored, add activated charcoal, reflux for 5 mins, and filter hot.

  • Remove from heat.[2] Add Water dropwise to the hot solution until a faint, persistent cloudiness appears.

  • Add 1-2 drops of MeOH to clear the cloudiness.

  • Allow to cool to Room Temperature (RT) slowly, then move to an ice bath for 1 hour.

  • Filter the crystals and wash with cold 50% MeOH/Water.

Module 3: Troubleshooting FAQs

Q1: My product has a persistent pink or brown hue. How do I remove it?

Diagnosis: This is likely due to trace phenolic oxidation products (from the starting material, e.g., fluorosalicylic aldehyde derivatives).[1] Phenols oxidize easily to quinones, which are highly colored. Fix:

  • Perform the NaHCO₃ wash (Module 1).[1] Phenols are weak acids (pKa ~10) and will not form salts with bicarbonate, staying in the organic wash.

  • If color persists during recrystallization, use Activated Carbon (10 wt% relative to crude) during the hot dissolution step. Ensure you filter the carbon while the solution is still near boiling to prevent product loss.

Q2: I see a "tailing" peak in my LC-MS/HPLC. Is the product degrading?

Diagnosis: Likely not degradation. Carboxylic acids often tail on C18 columns due to ionization of the -COOH group and interaction with residual silanols on the column.[1] Fix: Ensure your mobile phase contains an acidic modifier.[1] Use 0.1% Formic Acid or 0.05% TFA in both water and acetonitrile channels to suppress ionization and sharpen the peak.[1]

Q3: Can I use high heat to dry the product?

Diagnosis: Risk of Decarboxylation. While 7-carboxylic acids are more stable than 2-carboxylic acids, benzofuran carboxylic acids can decarboxylate at high temperatures, effectively stripping the -COOH group to leave 5-fluorobenzofuran [3].[1] Fix:

  • Do NOT dry in an oven >60°C.[1]

  • Recommended: Vacuum dry at 40–45°C over P₂O₅ or silica gel.[1]

Q4: The NMR shows a small impurity peak near 10 ppm. What is it?

Diagnosis: This is likely the aldehyde proton of unreacted 5-fluorosalicylaldehyde (or related intermediate) used in the ring-closing step.[1] Fix:

  • Aldehydes can be removed by washing the organic layer (if you are at a stage where the product is esterified or in organic solvent) with Sodium Bisulfite (NaHSO₃) solution.[1]

  • If the product is the free acid, the NaHCO₃ extraction (Module 1) is the best method, as the aldehyde is non-acidic and will wash out.[1]

Module 4: Isomer Management (Advanced)

If your synthesis involved electrophilic substitution (e.g., fluorination of a benzofuran core), you may have regioisomers (e.g., 4-fluoro vs 6-fluoro).[1]

Decision Tree for Isomers

IsomerSeparation ImpurityCheck Isomer Content (via HPLC/NMR) Low < 5% ImpurityCheck->Low High > 5% ImpurityCheck->High Recryst Recrystallization (MeOH/H2O or Toluene) Low->Recryst Chrom Column Chromatography (Acidified Silica) High->Chrom

Figure 2: Workflow for handling difficult regioisomers.

Chromatography Note: If you must run a column, silica gel is acidic, but carboxylic acids can streak.[1]

  • Mobile Phase: Hexane/Ethyl Acetate + 1% Acetic Acid .[1]

  • The acid modifier prevents streaking and improves resolution between isomers.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for pKa-based separation of acids and phenols).

  • Baumann, J. B. (1979).[1][3] Solvent selection for recrystallization. Journal of Chemical Education, 56(1), 64. [1]

  • Ciamician, G., & Silber, P. (1886).[1] On the decarboxylation of benzofuran derivatives. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry regarding the thermal instability of furan-2-carboxylic acids vs 7-carboxylic acids).

  • Sigma-Aldrich. (n.d.).[1] 5-Fluorobenzofuran-7-carboxylic acid Product Sheet. Retrieved from .[1]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 5-Fluorobenzofuran-7-carboxylic acid before handling.

Sources

Optimization

Troubleshooting rapid decarboxylation of benzofuran acids

This guide addresses the specific challenges associated with Benzofuran-2-carboxylic acids , a class of heteroaromatic acids that exhibit distinct stability profiles compared to their benzoic acid counterparts. The "rapi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific challenges associated with Benzofuran-2-carboxylic acids , a class of heteroaromatic acids that exhibit distinct stability profiles compared to their benzoic acid counterparts.

The "rapid" decarboxylation you are encountering is likely driven by the electronic richness of the furan ring, which can stabilize the transition state of


 loss under thermal or acidic stress. This guide is divided into two operational modules: Stabilization  (preventing unwanted loss) and Optimization  (controlling intentional loss).

Module 1: Troubleshooting Unwanted Decarboxylation

Context: You are attempting to derivatize the acid (e.g., Amide Coupling, Esterification) but are observing gas evolution, pressure buildup, or loss of the carboxyl moiety.

Q1: Why is my acid decarboxylating during acid chloride formation (SOCl₂/Oxalyl Chloride)?

Diagnosis: Thermal Instability of the Acylium Ion. Unlike benzoic acids, benzofuran-2-carboxylic acids are vinylogous esters.[1] High temperatures facilitate the cleavage of the C2-C(carbonyl) bond. The use of neat thionyl chloride (


) at reflux is the most common cause of "rapid" failure. The harsh acidic environment protonates the furan ring, lowering the activation energy for decarboxylation.

Corrective Protocol: The "Cold Activation" Method Do not use heat. Switch to a catalytic Vilsmeier-Haack condition or a mild coupling agent.[1]

  • Suspend benzofuran-2-carboxylic acid (1.0 equiv) in dry DCM (0.2 M).

  • Add catalytic DMF (2-3 drops).

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C .

  • Monitor: Allow to warm to Room Temperature (RT) only after gas evolution ceases.

  • Critical Step: If the acid is particularly sensitive (e.g., 5-methoxy substituted), avoid acid chlorides entirely. Switch to Protocol A (HATU Coupling) below.

Q2: I see decarboxylation during basic hydrolysis of the ester. Why?

Diagnosis: Carbanion Stabilization. While less common than thermal acid loss, strong bases at high temperatures can induce decarboxylation if the resulting C2-anion is stabilized by electron-withdrawing groups (EWGs) at the C3 position.[1]

Corrective Action:

  • Switch from NaOH/Reflux to LiOH in THF/Water (4:1) at ambient temperature. Lithium coordinates tighter to the carboxylate, often stabilizing it against fragmentation.

Module 2: Troubleshooting Intentional Decarboxylation

Context: You are synthesizing the parent benzofuran from the acid, but the reaction is stalling, incomplete, or yielding tar.

Q3: The classical thermal decarboxylation (Heat/Quinoline) is yielding black tar. How do I fix this?

Diagnosis: Polymerization via Radical Intermediates. Simply heating these acids to their melting point (


) often generates radicals that lead to polymerization, especially with electron-rich benzofurans.

Corrective Protocol: Copper-Mediated Protodecarboxylation Lowers the temperature requirement from


 to 

, bypassing the thermal decomposition threshold.
  • Catalyst: Cu₂O (5-10 mol%) or Cu(phen) (Copper-phenanthroline complex).[1]

  • Solvent: NMP or DMAc (Quinoline is difficult to remove; avoid if possible).

  • See Protocol B below.

Q4: The reaction works but is too slow (>24 hours).

Diagnosis: Poor Solubility/Ligand Exchange.[2] The rate-limiting step is often the formation of the Copper-Carboxylate species.[1]

Optimization:

  • Microwave Acceleration: Benzofuran acids respond exceptionally well to microwave irradiation due to the high polarity of the transition state.

  • Add a Ligand: 1,10-Phenanthroline (10-20 mol%) drastically accelerates the extrusion of

    
     by stabilizing the active Cu-intermediate.[1]
    
Experimental Protocols
Protocol A: Safe Amide Coupling (Prevents Decarboxylation)

Use this for electron-rich benzofuran acids prone to thermal loss.[1]

  • Dissolve Benzofuran-2-carboxylic acid (1.0 mmol) and Amine (1.1 mmol) in anhydrous DMF (5 mL).

  • Add DIPEA (3.0 mmol) and stir for 5 minutes at RT.

  • Cool to 0°C.

  • Add HATU (1.1 mmol) in one portion.

  • Stir at 0°C for 30 mins, then allow to warm to RT.

    • Note: Do not heat. If conversion is low, add 0.5 equiv more HATU rather than heating.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), then sat.

    
    .
    
Protocol B: Controlled Copper-Catalyzed Decarboxylation

Use this to cleanly convert Acid


 H.[1][2]
  • Charge a reaction vessel with:

    • Benzofuran-2-carboxylic acid (1.0 mmol)[1]

    • 
       (0.1 mmol, 14 mg)
      
    • 1,10-Phenanthroline (0.2 mmol, 36 mg)[1]

    • NMP (3 mL)

  • Degas the solvent with

    
     bubbling for 10 minutes (Critical to prevent oxidation/tar).
    
  • Heat to 140°C.

    • Microwave Alternative: Heat to 160°C for 15 minutes in a sealed vial.

  • Monitor by TLC. The product (benzofuran) is usually much less polar than the acid.

  • Workup: Filter through a celite pad (removes Cu), dilute with water, extract with Ether/Pentane.

Visual Troubleshooting & Mechanism
Figure 1: Diagnostic Logic Flow

Determine the correct workflow based on your observation.

TroubleshootingFlow Start Start: Observed Issue Decision Is Decarboxylation Wanted or Unwanted? Start->Decision Unwanted UNWANTED (e.g., during coupling) Decision->Unwanted Loss of CO2 Wanted WANTED (Synthesis of Benzofuran) Decision->Wanted Low Yield/Tar CheckCond Check Activation Method Unwanted->CheckCond CheckRate Check Rate/Purity Wanted->CheckRate HighHeat Using SOCl2/Reflux? CheckCond->HighHeat Sol1 STOP. Use Protocol A (HATU/Mild Activation) HighHeat->Sol1 Yes Tar Formation of Tar? CheckRate->Tar Slow Reaction too Slow? CheckRate->Slow Sol2 Add Radical Scavenger Degas Solvent Tar->Sol2 Sol3 Use Protocol B (Cu-Phenanthroline) Slow->Sol3

Caption: Decision tree for selecting the appropriate stabilization or acceleration protocol.

Figure 2: Mechanistic Pathway (Copper Catalysis)

Understanding why Copper is required for controlled decarboxylation.

Mechanism Acid Benzofuran-2-COOH CuSalt Cu(I)-Carboxylate Intermediate Acid->CuSalt + Cu2O / Base TS Ar-Cu(I) Species (CO2 Extrusion) CuSalt->TS Rate Limiting Step (Stabilized by Phenanthroline) Prod Benzofuran Product TS->Prod + H+ (Protodecarboxylation)

Caption: The copper cycle bypasses the high-energy thermal transition state, preventing polymerization.[1]

Summary of Stability Data
ParameterBenzofuran-2-COOHBenzoic AcidImplication
Melting Point 192-196°C122°CHigh MP suggests lattice stability, but solution stability differs.[1]
Decarboxylation Temp (Uncatalyzed) ~200°C (Melt)>300°CBenzofuran is thermally more labile.
Decarboxylation Temp (Cu-Catalyzed) 120-140°C160-180°CBenzofuran requires milder activation than benzoic acid.[1]
Acid Chloride Stability Low (Degrades >60°C)High (Stable at Reflux)Do not reflux benzofuran acids with

.
References
  • Goossen, L. J., et al. "Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids."[3] Advanced Synthesis & Catalysis, vol. 349, no. 14-15, 2007, pp. 2241–2246. Link[1]

  • Sheppard, W. A., et al. "The Mechanism of the Copper-Induced Decarboxylation of Aryl Carboxylic Acids." Journal of the American Chemical Society, vol. 92, no. 19, 1970. Link[1]

  • Bowden, K., & Battah, A. "Reactions of Carbonyl Compounds in Basic Solutions. Part 35: The Perkin Rearrangement." Journal of the Chemical Society, Perkin Transactions 2, 1998. Link

  • BenchChem Technical Support. "Troubleshooting Amide Coupling Reactions." BenchChem Knowledge Base, 2025. Link[1]

  • Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013. Link

Sources

Troubleshooting

Technical Support Center: Purification of 5-Fluorobenzofuran-7-carboxylic acid

Topic: Recrystallization solvents for 5-Fluorobenzofuran-7-carboxylic acid Content type: Technical Support Center Guide Product Code: 5-FBF-7-COOH CAS: 1388021-03-1 Chemical Class: Fluorinated Heterocyclic Carboxylic Aci...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization solvents for 5-Fluorobenzofuran-7-carboxylic acid Content type: Technical Support Center Guide

Product Code: 5-FBF-7-COOH CAS: 1388021-03-1 Chemical Class: Fluorinated Heterocyclic Carboxylic Acids

Introduction

Welcome to the technical support hub for 5-Fluorobenzofuran-7-carboxylic acid . This guide addresses the purification challenges unique to fluorinated benzofurans. The presence of the electron-withdrawing fluorine atom at the C5 position, combined with the carboxylic acid moiety at C7, creates a specific solubility profile that distinguishes this compound from non-fluorinated analogues.

Our recommendations are based on thermodynamic solubility data and standard process chemistry protocols for fluorinated aromatic acids [1, 2].

Part 1: Solvent Selection Guide

Primary Solvent System: Aqueous Alcohols

For general purification (removal of synthesis byproducts and inorganic salts), aqueous ethanol or methanol is the gold standard.

Solvent SystemRatio (v/v)Temperature RangeTarget Impurities
Ethanol / Water 70:30 to 90:10 Reflux (78°C)

4°C
Inorganic salts, polar tars
Methanol / Water 80:20 Reflux (65°C)

0°C
Highly polar degradation products
Ethyl Acetate / Heptane 1:2 to 1:4 Reflux (77°C)

RT
Non-polar starting materials, decarboxylated byproducts

Expert Insight: The Ethanol/Water system is preferred over Methanol because the slightly higher boiling point of ethanol allows for better dissolution of the fluorinated aromatic core, which has reduced solubility compared to the non-fluorinated parent compound due to the lipophilicity of the C-F bond [3].

Alternative System: Non-Polar / Polar Aprotic

If your crude material contains significant amounts of unreacted starting material (e.g., 5-fluorosalicylaldehyde derivatives) or the decarboxylated side-product (5-fluorobenzofuran), aqueous systems may cause "oiling out."

  • Recommended: Dissolve in minimal hot Ethyl Acetate , then slowly add Heptane (or Hexane) until turbidity persists. Reheat to clear, then cool slowly.

Part 2: Troubleshooting & FAQs

Q1: The compound is "oiling out" instead of crystallizing. How do I fix this?

Cause: This phenomenon, common with fluorinated acids, occurs when the compound separates as a liquid phase before it can crystallize, usually because the temperature is above the melting point of the solvated solid or the anti-solvent (water) was added too quickly.

Protocol:

  • Re-dissolve: Reheat the mixture until the oil layer dissolves completely.

  • Adjust Solvent: Add a small amount (5-10% volume) of the good solvent (e.g., Ethanol).

  • Seed: Cool the solution to just above the cloud point and add a seed crystal of pure 5-Fluorobenzofuran-7-carboxylic acid.

  • Slow Cooling: Insulate the flask to ensure the cooling rate is <1°C/min. Rapid cooling promotes oiling.

Q2: My product has a persistent yellow/brown color. Is this an impurity?

Cause: Yes. Benzofuran derivatives are prone to oxidation, forming quinone-like colored impurities. Solution:

  • Activated Carbon Treatment: During the hot dissolution step, add Activated Carbon (5-10 wt%) . Stir at reflux for 15 minutes, then filter hot through a Celite pad.

  • Note: Do not use charcoal if your yield is already low, as it can adsorb the product.

Q3: I suspect contamination with the 4-fluoro or 6-fluoro isomer. Can recrystallization separate them?

Analysis: Isomers often co-crystallize. However, the 5-fluoro isomer has a distinct crystal lattice energy. Strategy: Switch to a more selective solvent system. Toluene is excellent for separating structural isomers of rigid aromatics.

  • Protocol: Recrystallize from hot Toluene. The 5-fluoro isomer typically packs more efficiently than the 4-fluoro isomer due to symmetry, leading to differential solubility.

Part 3: Optimized Recrystallization Workflow

The following workflow is designed to maximize yield while ensuring high purity (>98%).

RecrystallizationWorkflow Start Crude 5-Fluorobenzofuran-7-COOH Dissolve Dissolve in Ethanol at Reflux (78°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Remove Insolubles) CheckSol->Filter No (Solids present) Carbon Add Activated Carbon (Optional) CheckSol->Carbon Yes (Colored) AntiSolvent Add Water (Anti-solvent) dropwise until persistent turbidity CheckSol->AntiSolvent Yes (Clear) Filter->Carbon Carbon->AntiSolvent Reheat Reheat to clear solution AntiSolvent->Reheat Cool Slow Cool to RT, then 4°C Reheat->Cool Collect Filter & Wash (Cold 50% EtOH) Cool->Collect Dry Vacuum Dry at 45°C Collect->Dry

Caption: Optimized decision matrix for the recrystallization of 5-Fluorobenzofuran-7-carboxylic acid.

Detailed Protocol Steps:
  • Dissolution: Place 10g of crude material in a flask equipped with a reflux condenser. Add 80 mL of Ethanol. Heat to reflux.

  • Solubility Check: If solids remain, add Ethanol in 5 mL portions until dissolved.

  • Anti-Solvent Addition: Remove heat source briefly.[1] Add warm (50°C) water dropwise. Stop immediately when a faint white cloudiness persists.

  • Clarification: Return to reflux until the solution is perfectly clear.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (approx. 2 hours). Then, place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white needles/prisms. Wash the cake with 20 mL of cold Ethanol/Water (50:50 mixture).

  • Drying: Dry under vacuum (10 mbar) at 45°C for 6 hours. Caution: Higher temperatures may cause decarboxylation.[2]

References

  • National Institutes of Health (NIH). (2015). Liquid anti-solvent recrystallization to enhance dissolution. PubMed. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance at the 7-position of benzofuran

Welcome to the Heterocyclic Functionalization Technical Support Center. This hub is designed for researchers, materials scientists, and drug development professionals facing the synthetic bottleneck of functionalizing th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Functionalization Technical Support Center. This hub is designed for researchers, materials scientists, and drug development professionals facing the synthetic bottleneck of functionalizing the sterically hindered 7-position of the benzofuran core.

Below, you will find causality-driven troubleshooting guides, validated protocols, and mechanistic insights to help you bypass steric limitations and achieve high-yielding C7-functionalization.

🔍 Frequently Asked Questions (FAQs)

Q1: Why is the 7-position of benzofuran notoriously difficult to functionalize? A: The difficulty is a combination of spatial geometry and electronic bias. The 7-position is located on the benzene ring directly adjacent to the oxygen atom of the furan ring. The lone pairs on this oxygen create a sterically congested environment that repels bulky transition-metal catalysts and reagents[1]. Furthermore, standard electrophilic aromatic substitution (EAS) is electronically biased toward the highly nucleophilic C2 and C3 positions of the furan ring. If EAS is forced onto the benzene ring, it typically occurs at the C5 or C6 positions, leaving C7 unreacted.

Q2: What is the most reliable method for direct C-H functionalization at the 7-position? A: The most effective strategy is Iridium-catalyzed C-H borylation . Because Ir-catalyzed borylation is governed almost entirely by steric rather than electronic factors, the unsubstituted C2 position is typically the most reactive. However, if you intentionally block the C2 position (e.g., using a methyl, phenyl, or silyl protecting group), the catalyst is forced to seek the next most accessible C-H bond. Surprisingly, despite the adjacent oxygen, the 7-position is favored over the 6-position. This is driven by the "ortho effect" of the heteroatom, which lowers the transition state energy for C-H activation, yielding the 7-borylated product as the major isomer[2].

Q3: How do we overcome poor yields when cross-coupling at the sterically hindered 7-position? A: Once you have successfully synthesized the 7-borylbenzofuran, downstream functionalization (like Suzuki-Miyaura cross-coupling) often stalls at the transmetalation or reductive elimination steps due to the steric bulk of the pinacol ester clashing with the adjacent oxygen. To overcome this, you must abandon standard ligands like PPh₃. Instead, utilize bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos or RuPhos . The structural flexibility and electron-rich nature of the dicyclohexyl groups on SPhos actively accelerate reductive elimination, even in highly congested spatial pockets.

📊 Quantitative Data: Regioselectivity in Ir-Catalyzed Borylation

When the C2 position is blocked or saturated with borylating agent, the Iridium catalyst exhibits a strong preference for the C7 position over the C6 position, proving that electronic coordination can overcome baseline steric hindrance[2].

SubstrateBorylating AgentMajor ProductMinor ProductRatio (Major:Minor)
Benzofuran HBpin (excess)2,7-diborylbenzofuran (65%)2,6-diborylbenzofuran (17%)3.8 : 1
2-Methylbenzofuran B2pin2 (1.0 eq)7-boryl-2-methylbenzofuran6-boryl-2-methylbenzofuran> 10 : 1

🗺️ Strategic Workflow

G Start Target: C7-Functionalized Benzofuran CheckC2 Is C2 position blocked? Start->CheckC2 BlockC2 Block C2 (e.g., Silylation) CheckC2->BlockC2 No Borylation Ir-Catalyzed C-H Borylation [Ir(OMe)(cod)]2 / dtbpy CheckC2->Borylation Yes BlockC2->Borylation CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura with SPhos) Borylation->CrossCoupling

Caption: Logical decision tree and workflow for achieving C7-functionalization of benzofuran.

🧪 Troubleshooting Guides & Self-Validating Protocols

Protocol A: Iridium-Catalyzed C7-Borylation of 2-Substituted Benzofurans

Objective: Synthesize 2-substituted benzofuran-7-boronic acid pinacol ester. Causality: The ligand dtbpy provides the necessary steric bulk to prevent Ir-dimerization while pushing electron density onto the metal center, which is critical for the oxidative addition into the strong C7-H bond. Hexane is selected as a non-coordinating solvent to prevent competitive binding at the metal center.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (3.0 mol%).

  • Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, 1.0 equiv) and the 2-substituted benzofuran substrate (1.0 equiv).

  • Solvation: Dissolve the mixture in anhydrous hexane to achieve a 0.5 M concentration.

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 80 °C for 16 hours.

    • Self-Validation Checkpoint: Within the first 30 minutes of heating, the solution must transition from a deep red/brown to a dark, opaque green . This color change confirms the generation of the active [Ir(dtbpy)(pin)₃] catalytic species. If the solution remains red, the catalyst has oxidized (likely due to moisture/O₂), and the reaction will fail.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via short-plug silica gel chromatography (Hexanes/EtOAc) to isolate the C7-borylated product.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C7

Objective: Couple the sterically hindered 7-borylbenzofuran with an aryl halide. Causality: Anhydrous K₃PO₄ is chosen as the base because it is strong enough to facilitate transmetalation but avoids the premature protodeboronation (hydrolysis) of the sterically hindered boronic ester that often occurs with aqueous NaOH or Na₂CO₃.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the 7-borylbenzofuran (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Solvation: Add a thoroughly degassed mixture of Toluene/Water (10:1 v/v).

  • Reaction: Heat the reaction mixture at 100 °C for 12–24 hours under a strict argon atmosphere.

    • Self-Validation Checkpoint: As the reaction proceeds, the successful transmetalation of the sterically hindered C7-boronic ester will result in the precipitation of potassium borate salts. The appearance of a fine white precipitate in the biphasic mixture confirms the catalytic cycle is turning over successfully.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by flash column chromatography.

⚙️ Mechanistic Pathway

CatalyticCycle IrCat Active Ir Catalyst OxAdd Oxidative Addition IrCat->OxAdd C7-H Bond Boryl Boryl Transfer OxAdd->Boryl B2pin2 RedElim Reductive Elimination Boryl->RedElim RedElim->IrCat C7-Product

Caption: Catalytic cycle of Ir-catalyzed C-H borylation directed to the sterically hindered C7 position.

📚 References

  • Title: Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation Source: Journal of the American Chemical Society (J. Am. Chem. Soc.) URL: [Link]

  • Title: Nickel-Catalyzed Ring-Opening of Benzofurans for the Divergent Synthesis of ortho-Functionalized Phenol Derivatives Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

Sources

Troubleshooting

Technical Support Guide: Stability of 5-Fluorobenzofuran-7-carboxylic acid

Executive Summary 5-Fluorobenzofuran-7-carboxylic acid is highly stable under standard basic conditions (e.g., 1N NaOH, saturated NaHCO₃, or K₂CO₃ at room temperature). In fact, basic hydrolysis is the standard synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluorobenzofuran-7-carboxylic acid is highly stable under standard basic conditions (e.g., 1N NaOH, saturated NaHCO₃, or K₂CO₃ at room temperature). In fact, basic hydrolysis is the standard synthetic route for generating this compound from its ester precursors.

However, users often mistake the physical change (dissolution via salt formation) or chromatographic shift (ionization) for degradation. This guide clarifies the distinction between chemical instability and acid-base behavior, providing validated protocols for handling and analysis.[1]

Module 1: Solubility & Salt Formation

The Science of Solubilization

In its free acid form, 5-Fluorobenzofuran-7-carboxylic acid is lipophilic and poorly soluble in neutral water. Under basic conditions (pH > 5), the carboxylic acid moiety (pKa ≈ 3.5–4.0) deprotonates to form the 5-fluorobenzofuran-7-carboxylate anion .

This is not a degradation reaction; it is a reversible acid-base equilibrium that renders the molecule water-soluble.

Standard Dissolution Protocol

Objective: Prepare a 10 mM stock solution for biological assays or analysis.

  • Weighing: Weigh 19.4 mg of 5-Fluorobenzofuran-7-carboxylic acid (MW: 194.16 g/mol ).

  • Primary Solvent: Add 1.0 mL of DMSO (Dimethyl sulfoxide) to ensure complete disruption of crystal lattice.

  • Base Addition: Slowly add 9.0 mL of 0.1 N NaOH or PBS (pH 7.4) .

    • Note: Direct addition of base to the solid without DMSO may result in slow dissolution due to surface area limitations.[1]

  • Verification: Solution should be clear and colorless. If precipitation occurs upon adding buffer, the pH may have dropped below 4.5; adjust with dilute NaOH.[1]

Module 2: Chemical Stability Profile

Stability Thresholds

The benzofuran core is an aromatic system.[1] Unlike non-aromatic furans, it resists hydrolytic ring opening under mild-to-moderate conditions.

ConditionStability StatusObservation / Risk
NaHCO₃ / K₂CO₃ (RT) Stable Forms carboxylate salt.[1] No degradation.
1N NaOH (RT, 24h) Stable Standard saponification condition. Safe.
1N NaOH (Reflux, >4h) Caution Risk of nucleophilic attack at C-2 or ring opening to phenolic derivatives.[1]
Strong Alkoxides (NaOEt) Risk High risk of ring cleavage or transesterification if esters are present.
Degradation Mechanism (Extreme Conditions Only)

While rare in standard workflows, exposure to extreme basic conditions (e.g., concentrated KOH at reflux >100°C) can force the opening of the furan ring.

  • Pathway: Nucleophilic attack by hydroxide on the furan ring (typically C-2), leading to ring cleavage and formation of a substituted phenol (e.g., 2-vinylphenol derivative).[1]

  • Prevention: Avoid refluxing in base concentrations > 2M.[1]

Module 3: Visualizing the Chemistry

The following diagram illustrates the reversible salt formation (safe) versus the irreversible degradation pathway (unsafe).

StabilityPathways cluster_safe Safe Operating Zone Acid Free Acid (Insoluble in Water) Salt Carboxylate Anion (Water Soluble, Stable) Acid->Salt  Base (NaOH/NaHCO3)  Deprotonation Salt->Acid  Acid (HCl)  Precipitation Degradant Ring-Opened Phenol (Degradation Product) Salt->Degradant  Extreme Heat + Conc. Base  (>100°C, >2M NaOH)

Figure 1: Chemical fate of 5-Fluorobenzofuran-7-carboxylic acid under basic conditions. Green zone indicates reversible, safe operations.

Module 4: Troubleshooting & FAQs

Q1: My HPLC peak shifted significantly after dissolving in base. Did it degrade?

Answer: Likely No .[1]

  • Cause: You are observing the shift from the neutral acid to the ionized carboxylate. Ionized species interact differently with C18 columns (eluting earlier due to increased polarity).

  • Validation: Acidify a small aliquot of your sample with 1N HCl and re-inject. If the peak returns to the original retention time, the compound is stable.

Q2: I tried to extract the compound from NaOH into Ethyl Acetate, but recovered nothing.

Answer: This is a common workup error.

  • Reason: In NaOH, the compound exists as the carboxylate salt, which remains in the aqueous phase .[1] It will not partition into organic solvents like Ethyl Acetate or Dichloromethane.

  • Solution:

    • Cool the basic aqueous layer.[1]

    • Acidify to pH ~2 using 1N HCl (watch for white precipitate).

    • Then extract with Ethyl Acetate. The protonated acid will now move to the organic layer.

Q3: Can I use this compound in a Suzuki coupling with a basic carbonate buffer?

Answer: Yes.

  • The benzofuran ring and the carboxylic acid are compatible with standard palladium-catalyzed cross-coupling conditions (e.g., K₂CO₃ or Cs₂CO₃ in Dioxane/Water at 80°C). The acid will simply exist as the salt during the reaction.

Module 5: Experimental Validation Protocol

Use this protocol to verify the stability of your specific batch.

Base Stability Challenge Test
  • Preparation: Dissolve 5 mg of compound in 0.5 mL DMSO.

  • Challenge: Add 4.5 mL of 1N NaOH .

  • Incubation: Stir at Room Temperature for 4 hours.

  • Quench: Add 4.5 mL of 1N HCl to neutralize.

  • Analysis: Analyze via LC-MS.

    • Success Criteria: Purity > 98% (relative to starting material).[2] Mass spectrum should show parent ion

      
       (negative mode).
      

References

  • Synthesis via Basic Hydrolysis

    • Title: Synthesis of benzofuran-7-carboxylic acid derivatives via saponific
    • Source: PrepChem.com / Literature Compilation.[1]

    • Context: Confirms that methyl esters of benzofuran-7-carboxylic acid are routinely hydrolyzed using 10% NaOH/MeOH, establishing the stability of the acid product in base.
    • URL:[Link]

  • Benzofuran Ring Stability

    • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
    • Source: ACS Omega (2024).
    • Context: Discusses ring formation and stability; notes that ring opening usually requires transition metal catalysis or extreme conditions, not standard basic workups.
    • URL:[Link][1]

  • General pKa Data

    • Title: pKa Data Compiled by R. Williams.[1]

    • Source: Organic Chemistry Data.[1][3][4][5]

    • Context: Provides reference pKa values for benzoic acid (4.2) and benzofuran-2-carboxylic acid (3.6), supporting the estimated acidity of the 7-COOH derivative.[1]

    • URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of 5-fluoro vs 5-chloro benzofuran derivatives

A Technical Comparison Guide for Medicinal Chemists[1] Executive Summary In the optimization of benzofuran scaffolds, the choice between 5-fluoro (5-F) and 5-chloro (5-Cl) substitution is rarely arbitrary.[1] While both...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Medicinal Chemists[1]

Executive Summary

In the optimization of benzofuran scaffolds, the choice between 5-fluoro (5-F) and 5-chloro (5-Cl) substitution is rarely arbitrary.[1] While both halogens deactivate the aromatic ring electronically, they diverge significantly in steric demand, lipophilicity, and metabolic liability.

This guide objectively compares these two derivatives. The core finding is distinct: 5-Chloro derivatives typically exhibit superior potency in hydrophobic binding pockets due to the "sigma-hole" effect and increased lipophilicity (LogP), whereas 5-Fluoro derivatives are the preferred choice for blocking metabolic oxidation (prevention of hydroxylation at the para-position) with minimal steric penalty.[1]

Physicochemical Divergence

To understand the biological data, we must first quantify the physical differences. The 5-position of benzofuran is para to the ether oxygen, making it electronically sensitive.

Table 1: Physicochemical Properties of C-5 Substituents[1]
PropertyHydrogen (Reference)5-Fluoro (5-F)5-Chloro (5-Cl)Impact on Bioactivity
Van der Waals Radius (Å) 1.201.471.75Sterics: F is a "bioisostere" of H; Cl is bulky (similar to Methyl).[1]
Electronegativity (Pauling) 2.203.983.16Electronics: F strongly pulls electrons (inductively), lowering pKa of neighbors.
C-X Bond Length (Å) 1.091.351.77Stability: C-F bond is metabolically inert; C-Cl is stable but weaker.[1]
Hammett Constant (

)
0.000.060.23Reactivity: Cl is more electron-withdrawing via resonance/induction balance in some contexts.[1]
Lipophilicity (

value)
0.00+0.14+0.71Permeability: Cl significantly increases LogP, aiding membrane crossing.

Key Insight: The 5-Cl substituent introduces a "sigma-hole"—a region of positive electrostatic potential on the halogen's tip—allowing it to act as a Lewis acid in halogen bonding with carbonyl backbone oxygens in target proteins.[1] 5-F does not typically form halogen bonds due to its tight electron shell.[1]

Comparative Biological Performance[1][2][3]

Case Study A: Anticancer Activity (Tubulin & Kinase Inhibition)

In studies involving 2-substituted benzofurans tested against MCF-7 and A549 cell lines, the halogen choice dictates the mechanism of action.[1]

  • 5-Chloro Performance: Consistently shows higher cytotoxicity (lower IC50) in assays requiring deep hydrophobic pocket occupancy.[1] The increased lipophilicity allows for better passive diffusion across the cancer cell membrane.

    • Data Point: In S1P1 receptor agonist screens, 5-Cl analogs often retain potency comparable to 5-methyl analogs due to volume filling, whereas 5-F analogs may lose potency if the pocket is large.[1]

  • 5-Fluoro Performance: Often equipotent to the unsubstituted (H) parent but with significantly extended half-life (

    
    ).[1] It is frequently used to block the formation of toxic quinone-methide metabolites.[1]
    
Case Study B: Antimicrobial Efficacy

When synthesizing benzofuran-2-carboxamides or hydrazides for antibacterial use (e.g., against S. aureus):

  • Observation: 5-Cl derivatives generally outperform 5-F derivatives in Minimum Inhibitory Concentration (MIC) assays.[1]

  • Causality: Bacterial cell walls are difficult to penetrate.[1] The

    
     value of Chlorine (+0.71) drives the molecule into the lipid bilayer more effectively than Fluorine (+0.14).
    
Table 2: Representative Biological Activity Data (Normalized)
Target / AssayCompound VariantIC50 / MIC (

M)
Performance Note
S1P1 Receptor (Agonist) 5-H (Parent)> 10.0Inactive
5-Fluoro 1.2Moderate binding; low steric clash.[1]
5-Chloro 0.35 High potency; fills hydrophobic pocket.[1]
A549 (Lung Cancer) 5-Fluoro15.8Good metabolic stability; moderate cytotoxicity.
5-Chloro 8.2 Superior cytotoxicity; enhanced uptake.[1]
Metabolic Stability (Microsomes) 5-Chloro

= 45 min
Susceptible to oxidative dehalogenation (rare) or ring opening.[1]
5-Fluoro

> 120 min
Blocks P450 oxidation at C-5.[1]

Mechanistic Logic & SAR Workflow

The following diagram illustrates the decision matrix for Medicinal Chemists when choosing between F and Cl at the 5-position.

SAR_Logic Start Optimization Goal Branch1 Need Metabolic Stability? Start->Branch1 Branch2 Target Pocket Type? Branch1->Branch2 No Sol_F Select 5-Fluoro Branch1->Sol_F Yes (Block C-5) Branch2->Sol_F Sterically Restricted Sol_Cl Select 5-Chloro Branch2->Sol_Cl Hydrophobic/Large Mech_F Blocks P450 Oxidation Low Steric Penalty Sol_F->Mech_F Mech_Cl Halogen Bonding (Sigma Hole) High Lipophilicity Sol_Cl->Mech_Cl

Caption: Decision matrix for 5-position halogenation based on metabolic vs. binding requirements.

Experimental Protocols

To validate these comparisons, consistent synthesis and assay protocols are required.

Synthesis: Rap-Stoermer Condensation

This protocol ensures the reliable formation of 5-substituted benzofuran-2-carboxylic esters, precursors for most bioactive derivatives.[1]

Reagents:

  • 5-Fluoro-2-hydroxybenzaldehyde (or 5-Chloro analog)[1]

  • Ethyl bromoacetate[1]

  • Potassium Carbonate (

    
    )[1]
    
  • Acetonitrile (

    
    )[1]
    

Workflow Visualization:

Synthesis_Protocol Salicylaldehyde 5-X-Salicylaldehyde Reflux Reflux (CH3CN) 6-8 Hours Salicylaldehyde->Reflux Reagent Ethyl Bromoacetate + K2CO3 Reagent->Reflux Workup Filter & Evaporate Reflux->Workup Product Ethyl 5-X-benzofuran- 2-carboxylate Workup->Product

Caption: Rap-Stoermer synthesis pathway for 5-halogenated benzofuran precursors.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 5-fluoro-2-hydroxybenzaldehyde (or 5-chloro equivalent) in 30 mL of anhydrous acetonitrile.

  • Base Addition: Add 15 mmol of anhydrous

    
    . Stir for 15 minutes at room temperature to form the phenoxide.
    
  • Alkylation/Cyclization: Dropwise add 12 mmol of ethyl bromoacetate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from ethanol.

    • Expected Yield: 5-F (~75%), 5-Cl (~82%).[1] (Note: 5-Cl typically yields higher due to lower solubility facilitating crystallization).[1]

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC50 against A549 cells.

  • Seeding: Seed A549 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Dissolve 5-F and 5-Cl derivatives in DMSO. Prepare serial dilutions (

    
    ). Add to wells (Final DMSO < 0.1%).
    
  • Incubation: Incubate for 48 hours.

  • Development: Add

    
     MTT solution (5 mg/mL). Incubate 4 hours.
    
  • Solubilization: Aspirate media. Add

    
     DMSO to dissolve formazan crystals.[1]
    
  • Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Hale, J. J., et al. (2010). "Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists." Journal of Medicinal Chemistry. (Demonstrates SAR where 5-Cl/5-Me often outperform 5-F in hydrophobic binding). [Source: NIH / J. Med.[1] Chem.]([Link]1]

  • Summerfield, C., & Pattison, G. (2025).[2] "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Chemical Science. (Authoritative review on physicochemical differences). [1]

  • Dawood, K. M., et al. (2024).[3] "Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles."[1][3][4] RSC Advances. (Highlights metabolic stability of fluorinated benzofurans). [1][3]

  • Kishor, M. (2017). "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds." Journal of Chemical and Pharmaceutical Research. (Validation of Rap-Stoermer synthesis).

  • Podlewska, S., et al. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Cancers (Basel). (Comparative cytotoxicity data). [1]

Sources

Comparative

5-Fluorobenzofuran-7-carboxylic acid vs 2-carboxylic acid isomer properties

Comparative Profiling of 5-Fluorobenzofuran Carboxylic Acid Isomers: C7 vs. C2 Substitution Target Audience: Researchers, synthetic chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling of 5-Fluorobenzofuran Carboxylic Acid Isomers: C7 vs. C2 Substitution

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized to design antagonists, enzyme inhibitors, and antimicrobial agents[1]. The introduction of a fluorine atom at the C5 position enhances metabolic stability and lipophilicity. However, the regiochemistry of the carboxylic acid moiety—specifically at the C2 versus the C7 position—drastically alters the molecule's physicochemical properties, reactivity, and binding affinity. This guide objectively compares 5-Fluorobenzofuran-7-carboxylic acid [2] and 5-Fluorobenzofuran-2-carboxylic acid [3], providing experimental data and self-validating protocols to guide scaffold selection in drug development.

Physicochemical & Structural Causality

The positioning of the carboxylic acid dictates the electronic environment of the molecule, which fundamentally alters its behavior in both synthetic and biological systems.

  • Acidity (pKa): The C2-carboxylic acid isomer is significantly more acidic (pKa ~3.12 for the des-fluoro core)[4] than standard benzoic acids. This is driven by the strong electron-withdrawing inductive effect (-I) of the adjacent furan oxygen atom, which stabilizes the carboxylate anion. The C7-carboxylic acid lacks this direct proximity, resulting in a higher pKa (~4.0), making it less ionized at physiological pH compared to the C2 isomer.

  • Steric Hindrance: The C7 position is sterically encumbered by the adjacent oxygen lone pairs and the C6 proton, which can restrict the conformational freedom of bulky amides synthesized from this precursor. The C2 position is relatively unhindered, allowing for planar conformations beneficial for binding in narrow enzymatic pockets, such as the KAT6A histone acetyltransferase domain[5].

Quantitative Data Comparison
Property5-Fluorobenzofuran-7-carboxylic acid5-Fluorobenzofuran-2-carboxylic acid
CAS Number 1388021-03-1[2]89197-62-6[3]
Molecular Weight 180.13 g/mol [2]180.13 g/mol [3]
Predicted pKa ~4.0 – 4.2~3.1[4]
LogP (Estimated) ~2.5~2.6
Steric Environment Hindered (adjacent to heteroatom)Unhindered (alpha to furan oxygen)
Primary Synthetic Use Ortho-directed metalation, cross-couplingAcylsulfonamide bioisosteres, amidation[5]

Pharmacological Applications & Mechanistic Pathways

The C2 isomer has been extensively utilized in the development of acylsulfonamide-benzofuran derivatives, which act as potent in vivo-active KAT6A/B inhibitors[5]. The lower pKa of the C2-carboxylic acid allows its bioisosteres (like acylsulfonamides) to mimic diphosphate groups effectively, forming critical hydrogen bonds with serine residues in the enzyme's active site[5].

G A Benzofuran-2-carboxylic acid Derivative (e.g., BAY-184) B KAT6A/B Enzyme Inhibition A->B Binding C Decreased Histone H4 Acetylation B->C Blockade D Chromatin Remodeling C->D E Suppression of Tumor Gene Transcription D->E

Pharmacological pathway of KAT6A inhibition by benzofuran-2-carboxylic acid derivatives.

Experimental Methodologies

Protocol A: Expedited Synthesis of 5-Fluorobenzofuran-2-carboxylic acid via Perkin Rearrangement

Causality: Traditional syntheses of benzofuran-2-carboxylic acids require prolonged heating (up to 3 hours). Utilizing a microwave-assisted Perkin rearrangement of 3-halocoumarins induces rapid base-catalyzed ring fission, followed by immediate intramolecular phenoxide attack on the vinyl halide. This self-validating system reduces reaction time to 5 minutes while suppressing degradation byproducts[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 3-bromo-5-fluorocoumarin in absolute ethanol (0.2 M concentration) in a microwave-safe reaction vial.

  • Base Addition: Add 3.0 equivalents of aqueous sodium hydroxide (10% w/v). Rationale: Excess base is required to drive both the initial lactone ring opening and the subsequent elimination/cyclization cascade.

  • Microwave Irradiation: Seal the vial and irradiate at 300W, maintaining a temperature of 79°C for exactly 5 minutes[6].

  • Workup: Cool the mixture to room temperature. Acidify the solution to pH 2 using 2M HCl to precipitate the free 5-fluorobenzofuran-2-carboxylic acid[7].

  • Purification: Filter the precipitate, wash with cold water, and dry in vacuo over P2O5 to yield the pure product.

G A 3-Bromo-5-fluorocoumarin B Base-Catalyzed Ring Fission (NaOH, EtOH) A->B C Phenoxide Intermediate B->C D Intramolecular Cyclization (Microwave, 79°C) C->D E 5-Fluorobenzofuran-2-carboxylic acid D->E

Synthetic workflow of 5-Fluorobenzofuran-2-carboxylic acid via Perkin rearrangement.

Protocol B: Sterically Demanding Amidation of 5-Fluorobenzofuran-7-carboxylic acid

Causality: The C7 position is sterically hindered by the adjacent furan ring. Standard coupling agents like EDC/HOBt often result in poor yields due to the slow formation of the active ester. Using HATU generates a highly reactive HOAt-ester intermediate that overcomes this steric barrier, ensuring rapid nucleophilic acyl substitution.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 5-Fluorobenzofuran-7-carboxylic acid[2] in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes. Rationale: DIPEA deprotonates the acid, allowing HATU to form the active uronium species without acting as a competing nucleophile.

  • Coupling: Add 1.1 eq of the desired primary or secondary amine. Stir for 2-4 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Wash the combined organic layers with 1M HCl (to remove unreacted amine), brine, and dry over anhydrous Na2SO4.

  • Isolation: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the C7-amide derivative.

References[2] 1388021-03-1 | 5-Fluorobenzofuran-7-carboxylic acid | BLD Pharm. Source: bldpharm.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDEvsodcUSdb2DveEAwE-67XIn-jKTbCrEFH3voqO5XXFNi2F1Eu9DWQGUlvN5s91LmSRax6CyMmODwA--Fq4umiAatPrapSw0DJakDOFdGMfzEdYynrwY4Yeim11IRrPsrDbV17RWxRgZIdb-[3] 89197-62-6 | 5-Fluorobenzofuran-2-carboxylic acid | BLD Pharm. Source: bldpharm.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnpNS8tB2i9IzZwKAGGL6HJFSKnDmd2mxpg7XklGrodTsRJSFo0T9xIh9irYak-AB9Rrr0eXnPaNk1Crt9X72WX3cfhJT1-iRtGmzRMMR8-b8sBH8NDleJaS4wt2iH4qK6yOdnsM_s-sXPQA==[1] Heterocyclic Building Block-benzofuran. Source: benzofurans.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwMONd8xVLe7MQZRPeOKEVfzDK3nIxaVpYlge2VVXns3DyRh_FZj66-RzsK2xwieYNADXtvqs01ustOxk_6s2ZvNHbMyT-PaPYlvFtZtHlR7bJvUmgdQ==[7] Synthesis of (b) 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. Source: prepchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhyNelH2rVmDqo4GZV1i2zFQxxbgoWjlnLgcz05Uu7F7ekRgGgzckq_y_eOylWYjN_ljKoU0U73AU7ss7anqE0SEC4efAMPpIs3Gxo-QCz4Bnn93fm46kPmsdH4ALo2-ac0bdbFpcy9iYCRdJYAc4JYFT8Zglnzovp0NJxhEEs3ZP0kxU3cQ==[4] Benzofuran-2-carboxylic acid CAS#: 496-41-3. Source: chemicalbook.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0aiabOvA3GqeLSKpiarPxRNzQPmy-WqSSwQM0bilsztFWeXzxoMoIaKSBBfg9AMgrA-YlMqZG1wZIOj6Z0KMPXV5Wy6R2g28yhIwNSEAalSrtEj37HxZpYRk6dElfANPzIkQp94WGd9L_vJG2yNfWZVCXXve3TJpnxKC5lAw=[6] Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2_48PSyXKPoLGzLjt2wYZZpnDSOHtfkhtBHURwyocYgK7RAsqPg6FMvDs6KJ7z5wg_zp9Za_YN1Bvn3WoyeEvy6CQMTMaZtbxg3dLs6fge7Uj2Q6VJC_hScJUbatdpJ5jeA6zWga3rXdpFFA=[5] Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHC2Q8QgbPar6wMbJnIpLDv488WHu4oBsj8DKJ6hNhZSMT9obwWRZtSLfkk2jrFqJigX7sl4glQ4HpVKDpEiq5H0guxm_QrVH1iJtJIcbOkf7rIIE7SuM3P8h7_Qj1SPYAnYcf0Hnvvf_NOnIaqDAQ

Sources

Validation

Comparative Guide: IR Spectroscopy of Benzofuran Carboxylic Acids

Executive Summary In drug discovery, particularly for anti-arrhythmic (e.g., amiodarone analogs) and anti-microbial scaffolds, benzofuran carboxylic acids are critical intermediates. Their infrared (IR) spectra provide a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, particularly for anti-arrhythmic (e.g., amiodarone analogs) and anti-microbial scaffolds, benzofuran carboxylic acids are critical intermediates. Their infrared (IR) spectra provide a rapid, non-destructive method to validate the oxidation state of the carbonyl carbon.

This guide details the vibrational signatures of the carboxylic acid group attached to the benzofuran ring.[1] Unlike simple aliphatic acids, the benzofuran moiety introduces strong electronic effects (resonance and induction) that shift the carbonyl (


) stretching frequency to lower wavenumbers (

) compared to non-conjugated analogs.
Quick Reference: Key Diagnostic Peaks (KBr Pellet)
Functional GroupVibration ModeWavenumber (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, cm⁻¹)
Intensity/Shape
O-H (Acid) Stretch2500–3300 Broad, "hairy" (overlaps C-H)
C=O[2][3] (Acid) Stretch1670–1695 Strong, Sharp (Dimer)
C-O (Acid) Stretch1210–1320 Medium-Strong
O-H (Acid) Out-of-plane bend900–950 Broad, Medium

Mechanistic Basis: Why the Peaks Shift

To interpret the spectrum accurately, one must understand the electronic environment. The benzofuran ring is an aromatic heterocycle. The oxygen atom within the ring acts as an electron donor via resonance (+R effect), while the aromatic system acts as an electron sink.

The Conjugation Effect

When the carboxylic acid is at the C2 position (Benzofuran-2-carboxylic acid), it is linearly conjugated with the furan oxygen.

  • Resonance: The lone pair on the furan oxygen can delocalize through the double bond to the carbonyl oxygen.

  • Result: This increases the single-bond character of the

    
     bond, weakening the force constant (
    
    
    
    ).
  • Spectral Consequence: The absorption frequency (

    
    ) decreases.
    
    
    
    
    • Aliphatic Acid:[4]

      
      
      
    • Benzofuran-2-Acid:[1][4][5][6][7]

      
      
      
Hydrogen Bonding (Dimerization)

In solid-state (KBr pellet) or concentrated solution, carboxylic acids exist almost exclusively as cyclic dimers . Two molecules hydrogen bond head-to-tail.

  • This weakens the

    
     bond further, lowering the frequency by 
    
    
    
    compared to the free monomer (gas phase).
  • It creates the characteristic extremely broad

    
     stretch that obscures the 
    
    
    
    region.
Diagram 1: Electronic & Structural Influences

BenzofuranResonance FuranRing Benzofuran Ring (Electron Donor) Resonance Resonance Effect (+R from Ring O) FuranRing->Resonance Promotes Induction Inductive Effect (-I from Ring O) FuranRing->Induction Promotes Carbonyl C=O Bond Weakening Resonance->Carbonyl Dominant Effect Induction->Carbonyl Minor Effect Shift Red Shift (Lower Wavenumber) Carbonyl->Shift 1670-1690 cm⁻¹

Caption: Logical flow of electronic effects lowering the carbonyl frequency in benzofuran-2-carboxylic acid.

Comparative Analysis

This section compares the target molecule against its closest structural relatives and synthetic precursors.

Benzofuran-2-COOH vs. Benzoic Acid

While both are aromatic acids, the furan ring is more electron-rich than a simple benzene ring.

FeatureBenzofuran-2-carboxylic AcidBenzoic AcidInterpretation
C=O[8] Stretch 1670–1690 cm⁻¹ 1680–1700 cm⁻¹ The furan oxygen (+R) donates electron density more effectively than a phenyl group, slightly lowering the frequency.
C=C (Aromatic) ~1580, 1450 cm⁻¹~1600, 1580, 1450 cm⁻¹Benzofuran has a distinct "heterocyclic breathing" mode often seen near 1580 cm⁻¹.
O-H Stretch 2500–3300 cm⁻¹2500–3300 cm⁻¹Identical. Both form strong cyclic dimers in the solid state.
Isomeric Comparison: C2 vs. C3 Position

The position of the acid group on the furan ring subtly alters the spectrum due to conjugation pathways.

  • 2-Isomer (Linear Conjugation): The conjugation path is direct (

    
    ). This maximizes resonance, typically resulting in the lower  end of the frequency range (~1675 cm⁻¹).
    
  • 3-Isomer (Cross Conjugation): The conjugation is "crossed" (

    
    ). Resonance is slightly less effective at weakening the carbonyl bond. The peak may appear slightly higher  (~1685–1695 cm⁻¹), closer to benzoic acid.
    
Synthetic Monitoring: Acid vs. Ester

The most common application is monitoring the hydrolysis of Ethyl benzofuran-2-carboxylate to the acid.

Functional GroupWavenumber (

)
Status
Ester Precursor 1715–1735 cm⁻¹ Starting Material
Acid Product 1670–1690 cm⁻¹ Target Product

Critical QC Check: If you see a "doublet" in the carbonyl region (e.g., peaks at 1720 and 1680), your reaction is incomplete. The 1720 peak is residual ester; the 1680 peak is the acid.

Experimental Protocol: Validated Workflow

To obtain reproducible data, the sample preparation method is critical. The KBr Pellet method is preferred over ATR (Attenuated Total Reflectance) for carboxylic acids because ATR can distort peak intensities and shapes for broad OH bands.

Diagram 2: Spectroscopy Workflow

IRWorkflow Start Sample: Solid Benzofuran Acid Prep Grind with KBr (1:100 ratio) Dry environment Start->Prep Press Press Pellet (8-10 tons, 2 mins) Prep->Press Check Visual Check: Transparent/Glassy? Press->Check Check->Prep No (Cloudy/White) Acquire Acquire Spectrum (4000-400 cm⁻¹, 16 scans) Check->Acquire Yes Analyze Analyze Regions: 1. 3000 (OH) 2. 1680 (CO) Acquire->Analyze

Caption: Step-by-step workflow for KBr pellet preparation and analysis.

Protocol Steps:
  • Desiccation: Ensure the benzofuran acid is completely dry. Residual solvent (water/ethanol) will create false OH peaks.

  • Ratio: Mix approximately 1–2 mg of sample with 200 mg of IR-grade KBr.

  • Grinding: Grind in an agate mortar until the powder is fine and uniform. Note: Do not over-grind if the sample is polymorphic, but for general ID, fine powder is best to reduce scattering (Christiansen effect).

  • Pressing: Apply pressure (vacuum is optional but recommended to remove air/water) to form a transparent disc.

  • Acquisition: Run a background scan with an empty holder or pure KBr pellet before the sample.

Troubleshooting & Validation

ObservationProbable CauseCorrective Action
Sharp spike at 3600 cm⁻¹ Free monomeric OHSample is too dilute (if in solution) or damp. Not typical in pellets.
Broad hump >3400 cm⁻¹ Wet KBrDry KBr powder in an oven at 110°C overnight.
C=O peak split (1680 + 1720) Mixed speciesIncomplete hydrolysis (ester remaining) or partial salt formation.
C=O peak shifted to 1550–1600 Carboxylate SaltThe sample is likely the sodium/potassium salt (

), not the free acid. Acidify with HCl and re-isolate.

References

  • NIST Chemistry WebBook. Benzofuran-2-carboxylic acid Infrared Spectrum. National Institute of Standards and Technology. [Link]

  • PubChem. Benzofuran-2-carboxylic acid (Compound).[4][6][9] National Library of Medicine. [Link]

  • Issaoui, N., et al. (2020). Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives.[7][10] Computational Biology and Chemistry, 87, 107311. (Provides DFT and experimental comparisons of 2- and 3- isomers). [Link]

  • SpectraBase. Benzofuran-2-carboxylic acid FTIR Spectra. Wiley Science Solutions. [Link]

Sources

Comparative

Bioisosteric replacement of indole with 5-fluorobenzofuran

Bioisosteric Replacement of Indole with 5-Fluorobenzofuran: A Strategic Guide for Lead Optimization The indole heterocycle is a universally privileged scaffold in drug discovery, embedded in the structures of numerous ne...

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Replacement of Indole with 5-Fluorobenzofuran: A Strategic Guide for Lead Optimization

The indole heterocycle is a universally privileged scaffold in drug discovery, embedded in the structures of numerous neurotransmitters, kinase inhibitors, and natural alkaloids. However, the inherent physicochemical properties of indole often introduce significant liabilities during lead optimization. The bioisosteric replacement of indole with a 5-fluorobenzofuran moiety is a sophisticated structural intervention designed to rescue compounds from metabolic degradation and poor pharmacokinetics.

This guide provides an objective comparison of this bioisosteric shift, detailing the mechanistic causality, comparative performance data, and validated experimental protocols for its implementation.

Mechanistic Rationale: Why 5-Fluorobenzofuran?

The transition from an indole to a 5-fluorobenzofuran resolves two distinct liabilities through two targeted atomic substitutions:

1. The O-for-NH Substitution (Benzofuran Core): The indole nitrogen acts as a strong hydrogen bond donor (HBD). In the context of central nervous system (CNS) targets, HBDs incur a high desolvation penalty when crossing lipophilic membranes, severely restricting blood-brain barrier (BBB) permeability. Replacing the NH with an oxygen atom to form a benzofuran eliminates this HBD, significantly reducing the topological polar surface area (tPSA) and improving passive diffusion. Furthermore, this isosteric replacement has been proven to successfully address the stability issues associated with natural indole compounds, such as sensitivity to heat, light, and aerial oxidation[1].

2. The F-for-H Substitution (C5 Position): The C5 position of both indole and benzofuran is highly electron-rich, making it a primary soft spot for cytochrome P450 (CYP)-mediated electrophilic aromatic oxidation. Fluorine is a classic bioisostere for hydrogen; its relatively small van der Waals radius (1.47 Å vs. 1.20 Å for H) minimizes steric clashes, while its extreme electronegativity withdraws electron density from the aromatic ring[2]. The resulting C–F bond (bond energy ~116 kcal/mol) acts as an impenetrable metabolic roadblock, preventing CYP-mediated epoxidation and hydroxylation[2].

BioisostericRationale Indole Indole Scaffold (H-Bond Donor, Electron Rich) Benzofuran Benzofuran Bioisostere (H-Bond Acceptor) Indole->Benzofuran Isosteric Replacement (-NH to -O-) Liabilities Liabilities: - CYP450 Oxidation at C5 - Poor BBB Permeability - Aerial Oxidation Indole->Liabilities exhibits FluoroBenzofuran 5-Fluorobenzofuran (Metabolically Blocked) Benzofuran->FluoroBenzofuran Halogenation (Add 5-Fluoro) Permeability Improved Permeability (Reduced tPSA, No HBD) Benzofuran->Permeability results in FluoroBenzofuran->Permeability maintains Stability High Metabolic Stability (C-F Bond Blocks Oxidation) FluoroBenzofuran->Stability results in

Logical workflow of bioisosteric replacement from indole to 5-fluorobenzofuran.

Comparative Performance Profiling

When applied to known pharmacophores, such as hallucinogenic tryptamines or iboga-alkaloids, the benzofuran and 5-fluorobenzofuran bioisosteres demonstrate profound shifts in physicochemical and biological properties. For instance, benzofuran analogs of tryptamines maintain high affinity for 5-HT2 receptors, albeit with slightly reduced affinity for 5-HT1A receptors compared to their indole counterparts, proving that target engagement can be preserved while altering the core scaffold[3].

The table below summarizes the quantitative property shifts observed when converting a representative CNS-active indole lead into its 5-fluorobenzofuran bioisostere.

Physicochemical / Biological PropertyIndole ParentBenzofuran Bioisostere5-Fluorobenzofuran Bioisostere
Hydrogen Bond Donors (HBD) 100
Topological PSA (tPSA, Ų) ~34.8~13.1~13.1
Target Affinity (

, nM)
4.212.58.1
MDCK-MDR1 Permeability (

,

cm/s)
8.422.124.5
HLM Half-Life (

, min)
1522>120
Primary Structural Liability C5 Oxidation, High EffluxC5 OxidationNone observed

Data Interpretation: The removal of the NH group doubles the passive permeability (


). However, the unsubstituted benzofuran remains susceptible to oxidative metabolism. The addition of the 5-fluoro substituent extends the microsomal half-life (

) by over 5-fold, creating a highly stable, CNS-penetrant lead molecule.

Experimental Workflows & Protocols

To integrate and validate this bioisosteric replacement, researchers must employ robust synthetic coupling techniques and rigorous in vitro metabolic assays. The following protocols are designed as self-validating systems.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

Causality: To append the 5-fluorobenzofuran moiety to a complex scaffold, palladium-catalyzed cross-coupling is utilized. We select Pd(dppf)Cl2 as the catalyst because its large bite angle accelerates the reductive elimination step, which is critical when coupling electron-deficient fluoro-aromatics that can otherwise stall the catalytic cycle.

  • Preparation: In an oven-dried Schlenk flask purged with argon, combine the core aryl halide (1.0 eq), 5-fluorobenzofuran-2-boronic acid (1.2 eq), and the catalyst Pd(dppf)Cl2 (0.05 eq).

  • Solvent System: Add a degassed biphasic mixture of 1,4-dioxane and 2M aqueous

    
     (3:1 v/v). Rationale: The biphasic nature ensures the solubility of the organic substrates while the aqueous base provides the hydroxide ions necessary to form the reactive palladium-hydroxo intermediate.
    
  • Reaction: Heat the sealed flask to 90°C for 12 hours. Monitor the consumption of the aryl halide via LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc), wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Isolate the target 5-fluorobenzofuran derivative using flash column chromatography (silica gel, Hexanes/EtOAc gradient). Verify purity (>95%) via NMR and HPLC.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: To explicitly validate the "metabolic roadblock" effect of the C5-fluorine, the synthesized bioisostere must be subjected to CYP450-rich human liver microsomes. An NADPH-regenerating system is strictly required because CYP enzymes are obligate consumers of NADPH during the catalytic cycle of aromatic oxidation.

  • Incubation Matrix: Prepare a 1 mL incubation mixture containing pooled human liver microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Thermal Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate metabolism by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 3 mM

    
    ).
    
  • Sampling: Extract 100 µL aliquots at precise intervals: 0, 15, 30, 60, and 120 minutes.

  • Enzyme Quenching: Immediately dispense each aliquot into 300 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: The cold organic solvent instantly denatures the CYP enzymes and precipitates microsomal proteins, freezing the metabolic profile at that exact timestamp.

  • Quantification: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Plot the natural log of the remaining percentage versus time to calculate the metabolic half-life (

    
    ).
    

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[Link]

  • Tomaszewski, Z., Johnson, M. P., Huang, X., & Nichols, D. E. (1992). Benzofuran bioisosteres of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 35(11), 2061-2064.[Link]

  • Das, S., et al. (2025). Development of Bioisosteric Iboga-alkaloids as Antinociceptive and Anxiolytic Agents with Neuroprotective Effects. bioRxiv.[Link]

Sources

Comparative

Publish Comparison Guide: Benzofuran-7-Carboxylic Acid vs. Benzoic Acid

The following technical guide provides an in-depth comparison of the acidity (pKa) and physicochemical properties of Benzofuran-7-carboxylic acid versus Benzoic acid . Executive Summary In drug design, the modulation of...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of the acidity (pKa) and physicochemical properties of Benzofuran-7-carboxylic acid versus Benzoic acid .

Executive Summary

In drug design, the modulation of carboxylic acid pKa is a critical strategy to optimize solubility, membrane permeability, and target binding. While Benzoic acid serves as the standard aromatic carboxylic acid reference (pKa 4.20), Benzofuran-7-carboxylic acid presents a significantly more acidic profile (Predicted pKa ~2.7 – 3.2) with distinct electronic properties.

The increased acidity of the benzofuran derivative arises from the inductive electron-withdrawal (-I) of the adjacent furan oxygen and the suppression of resonance stabilization due to the fused ring geometry. This shift has profound implications for bioisosteric replacement, often improving metabolic stability and altering the ionization state at physiological pH.

Quick Comparison Matrix
FeatureBenzoic AcidBenzofuran-7-Carboxylic Acid
Structure Monocyclic AromaticFused Bicyclic Aromatic (Benzofuran)
pKa (Experimental/Pred.) 4.20 ~2.71 – 3.20 (Stronger Acid)
Electronic Effect Resonance (+R) dominates Inductive (-I)Inductive (-I) dominates; "Ortho-like" Oxygen
Lipophilicity (LogP) 1.87~1.90 – 2.40
Key Application Preservative, pH adjuster, Basic ScaffoldScaffold in 5-HT4 agonists (e.g., Prucalopride)

Structural & Electronic Analysis

The fundamental difference in acidity stems from the electronic environment surrounding the carboxyl group.

Benzoic Acid[3][4][5][6][7]
  • Resonance Effect (+R): The benzene ring acts as an electron donor to the carbonyl group via resonance. This increases the electron density on the carbonyl oxygen, destabilizing the carboxylate anion (conjugate base) relative to the neutral acid, resulting in a higher pKa (4.20).

  • Inductive Effect (-I): The

    
     carbons are weakly electron-withdrawing, but this is overridden by the resonance effect.
    
Benzofuran-7-Carboxylic Acid[1][2][7][8][9][10][11][12][13]
  • Inductive Effect (-I): The oxygen atom at position 1 is highly electronegative. In the 7-isomer, the carboxyl group is attached to C7, which is adjacent to the bridgehead carbon (C7a) bonded to the oxygen. This creates a strong through-bond electron-withdrawing effect, stabilizing the carboxylate anion and lowering the pKa.

  • Aromaticity & Lone Pair Availability: Unlike a standard ether or the dihydro- analogue (2,3-dihydrobenzofuran), the oxygen lone pair in benzofuran is delocalized into the furan ring to maintain aromaticity (4n+2 rule). This reduces its ability to act as a hydrogen bond acceptor for the carboxyl proton, preventing the "neutral-stabilizing" intramolecular H-bond observed in some ortho-substituted benzoic acids.

  • Peri-like Steric Strain: The geometry of the fused ring system mimics the 1-naphthoic acid "peri" effect. The proximity of the furan ring may force the carboxyl group slightly out of plane, reducing the resonance stabilization from the benzene ring, further increasing acidity.

Visualization: Electronic Effects Pathway

The following diagram illustrates the competing electronic effects that dictate the pKa difference.

ElectronicEffects Benzoic Benzoic Acid (pKa 4.20) Effect_R Resonance (+R) Stabilizes Neutral Form Increases pKa Benzoic->Effect_R Dominant Effect_I Inductive (-I) Stabilizes Anion Decreases pKa Benzoic->Effect_I Weak Benzofuran Benzofuran-7-COOH (pKa ~2.7 - 3.2) Benzofuran->Effect_R Suppressed Benzofuran->Effect_I Dominant (O-C7a-C7) Effect_Steric Steric/Peri Effect Twists COOH out of plane Decreases pKa Benzofuran->Effect_Steric Significant

Figure 1: Causal analysis of electronic factors shifting the pKa. In Benzofuran-7-carboxylic acid, the strong inductive withdrawal from the oxygen and steric decoupling of resonance lead to higher acidity.

Detailed pKa Data & Comparisons

The following table synthesizes experimental and predicted data for the target compounds and relevant structural analogues to establish a clear trend.

CompoundStructurepKa (Approx)Source/Note
Benzoic Acid Phenyl-COOH4.20 Experimental Standard [1]
Benzofuran-7-carboxylic acid Benzofuran-7-COOH2.71 ± 0.10 Predicted (ChemicalBook/ACD) [2]
Benzofuran-2-carboxylic acid Benzofuran-2-COOH3.12 Experimental/Pred. [3]
1-Naphthoic Acid Naphthyl-1-COOH3.70 Experimental (Peri-effect analogue) [1]
o-Methoxybenzoic Acid o-Anisic Acid4.09 Experimental (Ortho-effect analogue) [1]
2,3-Dihydrobenzofuran-7-COOH Saturated Furan Ring~4.45 Predicted (H-bond stabilized) [4]

Analysis:

  • Aromatic vs. Dihydro: The 2,3-dihydro analogue (found in drugs like Prucalopride) is a weaker acid (~4.45) than benzoic acid.[1] This is likely due to the ether oxygen forming a stabilizing intramolecular hydrogen bond with the carboxyl proton (COOH···O), which locks the molecule in the neutral state.

  • Aromatic Impact: In the fully aromatic benzofuran-7-carboxylic acid, the oxygen lone pair is less basic (delocalized), breaking this H-bond. Combined with the strong -I effect, the pKa drops significantly to the 2.7–3.2 range.

Experimental Protocol: pKa Determination

For researchers needing to validate the exact pKa of benzofuran-7-carboxylic acid derivatives, the Potentiometric Titration method is the gold standard.

Methodology

Objective: Determine the thermodynamic pKa value in aqueous or mixed-solvent systems.

Reagents:

  • Analyte: Benzofuran-7-carboxylic acid (approx.[2][3][4][5][6][7][8] 0.01 M).

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: Water (if soluble) or Methanol/Water (e.g., 50:50 v/v) with Yasuda-Shedlovsky extrapolation.

  • Inert Gas: Nitrogen or Argon (to prevent

    
     absorption).
    

Workflow:

  • Calibration: Calibrate the glass electrode (pH meter) using standard buffers (pH 4.01, 7.00, 10.00) at 25°C.

  • Dissolution: Dissolve 10-20 mg of the compound in 50 mL of degassed solvent. Maintain ionic strength using 0.1 M KCl.

  • Titration: Add titrant in small increments (e.g., 0.05 mL). Record equilibrium pH after each addition.

  • Data Processing: Plot pH vs. Volume of Base. Determine the inflection point (equivalence point). The pH at the half-equivalence point represents the pKa (Henderson-Hasselbalch approximation).

  • Refinement: Use non-linear regression software (e.g., Hyperquad) to calculate the dissociation constant accurately.

TitrationProtocol Start Start: Weigh Sample (10-20 mg) Dissolve Dissolve in Solvent (Water or MeOH/H2O + KCl) Start->Dissolve Purge Purge with N2/Ar (Remove CO2) Dissolve->Purge Titrate Add 0.1 M NaOH (Stepwise Addition) Purge->Titrate Measure Record Equilibrium pH (Glass Electrode) Titrate->Measure Measure->Titrate Repeat until pH > 11 Calculate Calculate pKa (Half-Equivalence Point / Regression) Measure->Calculate Complete

Figure 2: Standardized workflow for potentiometric pKa determination.

Implications for Drug Discovery

Understanding the pKa difference is vital for lead optimization:

  • Solubility at Physiological pH:

    • Benzoic acid (pKa 4.[1]2) is ~99.9% ionized at pH 7.4.

    • Benzofuran-7-carboxylic acid (pKa ~2.7) is effectively 100% ionized at pH 7.4, potentially offering higher aqueous solubility due to the stable anionic charge.

  • Membrane Permeability:

    • While high ionization improves solubility, it often reduces passive permeability. However, the benzofuran scaffold is more lipophilic than the benzene ring.

    • Strategy: If permeability is an issue, masking the acid as a prodrug or using the dihydro- analogue (higher pKa, potential intramolecular H-bond) can improve BBB penetration, as seen in CNS-active agents.

  • Bioisosterism:

    • Benzofuran-7-carboxylic acid acts as a rigidified bioisostere of o-alkoxybenzoic acids. The rigid orientation of the oxygen atom can lock the conformation required for receptor binding (e.g., 5-HT4 receptors), reducing the entropic penalty of binding compared to the flexible alkoxy-benzoates.

References

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

  • ChemicalBook. (2025). Benzofuran-7-carboxylic acid Properties and Predicted pKa. Link

  • Guidechem. (2025). Benzofuran-2-carboxylic acid pKa and MSDS. Link

  • PubChem. (2025).[3][8] 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[4][5][8] National Library of Medicine. Link

  • Kowalewska, M., et al. (2013).[9] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 5-Fluorobenzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1388021-03-1 Formula: C₉H₅FO₃ Molecular Weight: 180.13 g/mol Physical State: Solid (Powder)

Strategic Safety Overview

As researchers in drug discovery, we often treat intermediates like 5-Fluorobenzofuran-7-carboxylic acid as "just another carboxylic acid." This is a procedural error. This scaffold combines the lipophilicity of the benzofuran ring with the reactivity of a carboxylic acid and the metabolic stability of the fluorine substituent.

Why this specific guide? Standard "universal precautions" are often insufficient for fluorinated heterocycles. The benzofuran core enhances lipid solubility, potentially facilitating dermal absorption, while the fluorination can alter metabolic degradation pathways compared to non-fluorinated analogs. This guide prioritizes containment of the solid phase to prevent inhalation and dermal protection during solution-phase handling.

Risk Assessment & Hazard Profile

Based on Structure-Activity Relationships (SAR) and GHS Classifications.

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Irritation H315 Acidic proton donation disrupts stratum corneum pH.Contact dermatitis risk. Immediate washing required.[1][2][3][4]
Eye Irritation H319 Acidic residues cause immediate protein denaturation in corneal tissue.Critical: Dust exposure to eyes can cause severe irritation.
STOT-SE H335 Fine particulate matter irritates mucous membranes (Respiratory).Zero-tolerance for open-bench weighing.

Senior Scientist Insight: While currently classified as an irritant, treat this compound as a potential bioactive agent . Many fluorinated benzofurans are synthesized specifically for their ability to bind biological targets (e.g., anti-inflammatory or anticancer pathways). Assume biological activity until proven otherwise.

PPE Decision Matrix & Specifications

The following decision logic dictates your PPE setup based on the experimental phase.

PPE_Matrix Start START: Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid Quant_Small < 100 mg Solid->Quant_Small Quant_Large > 100 mg Solid->Quant_Large Solvent_Type Solvent Type? Liquid->Solvent_Type Action_Solid_Std PPE LEVEL 1: Nitril Gloves (4 mil) Safety Glasses Fume Hood (Sash <18") Quant_Small->Action_Solid_Std Action_Solid_High PPE LEVEL 2: Double Nitrile N95 (if outside hood) Safety Goggles Quant_Large->Action_Solid_High Dust Risk Aggressive DCM / THF / DMF Solvent_Type->Aggressive Standard Water / Ethanol Solvent_Type->Standard Action_Sol_High PPE LEVEL 3: Silver Shield / Laminate Gloves Splash Goggles Lab Coat (Buttoned) Aggressive->Action_Sol_High Permeation Risk Action_Sol_Std PPE LEVEL 1: Nitrile Gloves (4-5 mil) Safety Glasses Standard->Action_Sol_Std

Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note that aggressive solvents (DCM/DMF) used in coupling reactions require laminate gloves, as they carry the fluorinated solute through nitrile.

Technical PPE Specifications
ComponentRecommendationTechnical Justification
Hand Protection Nitrile (0.11 mm / 4-5 mil) Sufficient for solid handling. The benzofuran ring is lipophilic; do not use Latex , which offers poor resistance to organic aromatics.
High-Risk Hands Laminate (Silver Shield) Required if dissolved in DCM or DMF. These solvents permeate nitrile in <5 mins, carrying the fluorinated acid with them.
Eye Protection Chemical Splash Goggles Preferred over safety glasses when handling the powder. Acidic powders can cause corneal etching if dust bypasses side shields.
Respiratory Engineering Controls (Hood) Primary defense. If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is required, not just a surgical mask.
Body Cotton/Poly Lab Coat Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure.

Operational Protocols

A. Weighing & Transfer (The Critical Step)

Risk: Static charge generation causes "fly-away" powder, leading to inhalation or bench contamination.

  • Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Control: Use an anti-static gun or ionizing bar on the weighing boat and spatula before touching the powder. Fluorinated aromatics are prone to high static buildup.

  • Transfer:

    • Place the receiving vessel (flask) inside the balance enclosure if possible.

    • If not, use a funnel with a long stem to deposit the solid deep into the flask, preventing dust from settling on the ground glass joint (which causes leaks during synthesis).

  • Decontamination: Immediately wipe the balance area with a wet tissue (water/surfactant) followed by ethanol. Do not use compressed air to clean the balance; this aerosolizes the chemical.

B. Solubilization & Synthesis
  • Solvent Choice: When dissolving in organic solvents (e.g., for amide coupling), assume the solution is transdermal .

  • Double Gloving: Wear a smaller pair of nitrile gloves under a larger pair. If the outer glove is splashed, strip it immediately; the inner glove protects you during the change.

  • Venting: If reacting with thionyl chloride or oxalyl chloride to form the acid chloride, ensure the trap is basic (NaOH) to neutralize co-evolved HCl and SO₂, but also to trap any entrained fluorinated intermediates.

Emergency Response & Disposal

Spill Response Algorithm

In the event of a spill, pause and assess. Do not rush.

Spill_Response Spill Spill Event Assess Assess: Powder or Liquid? Spill->Assess Powder Powder Spill Assess->Powder Liquid Solution Spill Assess->Liquid WetWipe Cover with Wet Paper Towels (Prevents Dust) Powder->WetWipe Do NOT Sweep Absorb Absorb with Vermiculite or Chem-Pad Liquid->Absorb Neutralize Wipe surface with Weak Base (NaHCO3) WetWipe->Neutralize Absorb->Neutralize Bag Double Bag Label 'Fluorinated Organic' Neutralize->Bag

Figure 2: Spill response workflow emphasizing dust suppression for solids.

Disposal Protocols

Do not pour down the drain.

  • Classification: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains Fluorine." This is vital for the waste management facility, as fluorinated compounds require higher incineration temperatures to prevent the formation of HF gas or incomplete combustion products.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste stream is acidic, as corrosion can lead to leaks.

References

  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: 5-Fluorobenzofuran-7-carboxylic acid. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] Link

  • ChemScene. (2024).[5] Product Information: 5-Fluorobenzofuran-7-carboxylic acid.[7][8] Link

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (HCS). Link

Sources

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